5-Chloropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-6-3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNPDTOTEVIMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878714 | |
| Record name | PYRIMIDINE, 5-CHLORO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17180-94-8 | |
| Record name | 5-Chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIMIDINE, 5-CHLORO- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloropyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical characteristics, along with detailed experimental methodologies.
Core Physicochemical Data
This compound, with the chemical formula C₄H₃ClN₂, is a substituted pyrimidine ring that serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules.[1] Its physicochemical properties are crucial for predicting its behavior in biological systems and for designing synthetic routes.
| Property | This compound | 2-Chloropyrimidine (Isomer) | Data Type | Source |
| Molecular Formula | C₄H₃ClN₂ | C₄H₃ClN₂ | - | [1][2] |
| Molecular Weight | 114.53 g/mol | 114.53 g/mol | - | [1][2] |
| CAS Number | 17180-94-8 | 1722-12-9 | - | [1] |
| Appearance | Yellow to Brown Solid / Colorless to Pale Yellow Liquid | Crystals | Experimental | [1] |
| Melting Point | Not Reported | 63-66 °C | Experimental | |
| Boiling Point | Not Reported | 75-76 °C at 10 mmHg | Experimental | |
| Solubility | Slightly soluble in water | Not Reported | Experimental | [1] |
| pKa | 1.40 ± 0.10 | Not Reported | Predicted | [1] |
| logP | 0.5 | Not Reported | Computed (XLogP3) | [2] |
Experimental Protocols
The accurate determination of physicochemical properties is fundamental to chemical research and drug development. The following sections detail the standard experimental protocols for measuring key parameters.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated block).
-
Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the temperature at which the vapor pressure is equal to the standard atmospheric pressure.
Methodology (Distillation Method):
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer positioned so that the top of the bulb is level with the side arm of the flask, and a receiving vessel.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises, and when it reaches the thermometer, its temperature is recorded.
-
Observation: The temperature at which the vapor temperature remains constant during the distillation process is recorded as the boiling point.
Determination of Octanol-Water Partition Coefficient (logP)
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium. The logarithm of this value is logP, a key indicator of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). A measured volume of this solution is then added to a measured volume of the other phase in a flask.
-
Equilibration: The flask is sealed and shaken at a constant temperature for a sufficient period to allow for the equilibrium of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated using the formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the study and application of this compound.
References
An In-Depth Technical Guide to the Synthesis of 5-Chloropyrimidine from Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable multi-step synthetic pathway for the preparation of 5-chloropyrimidine, a valuable building block in medicinal chemistry and drug development, commencing from the readily available starting material, barbituric acid. The synthesis navigates through key polychlorinated pyrimidine intermediates, leveraging the differential reactivity of the substituted positions to achieve the target molecule. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to support researchers in the practical application of this chemical transformation.
Synthetic Strategy Overview
The direct synthesis of this compound from barbituric acid is not feasible in a single step. The established route involves a multi-stage process, which can be broadly categorized into three key transformations:
-
Initial Chlorination: Barbituric acid is first converted to the highly reactive intermediate, 2,4,6-trichloropyrimidine. This is a well-documented and high-yielding reaction.
-
Chlorination of the 5-Position: The subsequent introduction of a chlorine atom at the 5-position of the pyrimidine ring is achieved through the chlorination of 2,4,6-trichloropyrimidine to yield 2,4,5,6-tetrachloropyrimidine. An alternative approach involves the initial synthesis of 5-chlorobarbituric acid, which is then subjected to a similar exhaustive chlorination.
-
Selective Dehalogenation: The final and most critical step involves the selective removal of the chlorine atoms at the 2, 4, and 6-positions of 2,4,5,6-tetrachloropyrimidine, leaving the desired 5-chloro substituent intact. This is accomplished through catalytic hydrogenation, exploiting the lower reactivity of the C-5 halogen.
The overall synthetic workflow is depicted below:
Experimental Protocols and Data
This section provides detailed experimental procedures for each stage of the synthesis, along with tabulated quantitative data for yields and key reaction parameters.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
The conversion of barbituric acid to 2,4,6-trichloropyrimidine is typically achieved by heating with an excess of phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as N,N-dimethylformamide (DMF) or a tertiary amine.[1] A two-step process involving initial reaction with phosphorus oxychloride followed by the introduction of phosphorus pentachloride (PCl₅) or its in-situ generated equivalent (PCl₃ and Cl₂) can also be employed to achieve high yields.[2][3][4][5]
Experimental Protocol:
-
Reagents: Barbituric acid, phosphorus oxychloride (POCl₃), phosphorus trichloride (PCl₃), chlorine (Cl₂), N-methylpyrrolidone (catalyst).
-
Procedure: To a flask equipped with a reflux condenser, mechanical stirrer, and gas inlet, charge phosphorus oxychloride. Add barbituric acid and a catalytic amount of N-methylpyrrolidone. Heat the mixture to 75 ± 5 °C. After a stirring period of approximately 7 hours, simultaneously add phosphorus trichloride and introduce chlorine gas.[2] Care should be taken to control the addition rate of chlorine to avoid an excess. After the addition is complete, the reaction mixture is worked up by distillation to isolate the 2,4,6-trichloropyrimidine.[2][3]
| Parameter | Value | Reference |
| Starting Material | Barbituric Acid | [2][3] |
| Key Reagents | POCl₃, PCl₃, Cl₂ | [2][3] |
| Catalyst | N-methylpyrrolidone | [2] |
| Temperature | 75 ± 5 °C | [2] |
| Reaction Time | ~7 hours (initial), followed by simultaneous addition | [2] |
| Typical Yield | 90-94% | [2] |
Table 1: Summary of quantitative data for the synthesis of 2,4,6-trichloropyrimidine.
Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine
This step involves the chlorination of the C-5 position of the pyrimidine ring.
Method A: From 2,4,6-Trichloropyrimidine
A plausible method involves the direct chlorination of 2,4,6-trichloropyrimidine.
Experimental Protocol:
-
Reagents: 2,4,6-Trichloropyrimidine, Chlorine (Cl₂), UV irradiation source.
-
Procedure: In a suitable reactor, 2,4,6-trichloropyrimidine is treated with an excess of chlorine gas under ultra-violet irradiation at elevated temperatures (150-220 °C). The reaction progress can be monitored by gas chromatography. Upon completion, the product, 2,4,5,6-tetrachloropyrimidine, can be isolated and purified by distillation.
Method B: From 5-Chlorobarbituric Acid
An alternative and potentially more direct route to 2,4,5,6-tetrachloropyrimidine starts with 5-chlorobarbituric acid.
2.2.1. Synthesis of 5-Chlorobarbituric Acid
Barbituric acid can be chlorinated at the 5-position using various chlorinating agents. An enzymatic approach has also been reported.[6]
Experimental Protocol (Enzymatic):
-
Reagents: Barbituric acid, Chloroperoxidase, Hydrogen peroxide, Potassium chloride.
-
Procedure: Barbituric acid is treated with a system of chloroperoxidase, hydrogen peroxide, and potassium chloride.[6] The reaction proceeds through the formation of the 5-monochloro derivative to the 5,5-dichloro derivative.[6] For the purpose of synthesizing 2,4,5,6-tetrachloropyrimidine, the 5-monochloro intermediate is the desired precursor.
2.2.2. Chlorination of 5-Chlorobarbituric Acid
The subsequent conversion of 5-chlorobarbituric acid to 2,4,5,6-tetrachloropyrimidine follows a similar procedure to the synthesis of 2,4,6-trichloropyrimidine from barbituric acid, employing phosphorus oxychloride and a tertiary amine catalyst.
Experimental Protocol:
-
Reagents: 5-Chlorobarbituric acid, Phosphorus oxychloride (POCl₃), Dimethylaniline or Diethylaniline.
-
Procedure: 5-Chlorobarbituric acid is reacted with phosphorus oxychloride in the presence of a tertiary amine catalyst such as dimethylaniline or diethylaniline. The reaction mixture is heated to drive the chlorination to completion. The resulting 2,4,5,6-tetrachloropyrimidine is then isolated and purified.
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Trichloropyrimidine or 5-Chlorobarbituric Acid | |
| Key Reagents | Cl₂ (for Method A); POCl₃, Amine catalyst (for Method B) | |
| Conditions | High temperature, UV irradiation (Method A) | |
| Typical Yield | Not explicitly stated, but feasible |
Table 2: Summary of approaches for the synthesis of 2,4,5,6-tetrachloropyrimidine.
Step 3: Selective Dehalogenation to this compound
The final step involves the selective removal of the chlorine atoms at positions 2, 4, and 6. The chloro substituents at these positions are more susceptible to reduction compared to the one at the 5-position due to the electronic effects of the ring nitrogen atoms. This can be achieved through catalytic hydrogenation.
Experimental Protocol:
-
Reagents: 2,4,5,6-Tetrachloropyrimidine, Hydrogen gas (H₂), Raney Nickel or Palladium on Carbon (Pd/C) catalyst, a hydrogen halide acceptor (e.g., triethylamine), a polar solvent (e.g., methanol).
-
Procedure: The 2,4,5,6-tetrachloropyrimidine is dissolved or suspended in a polar solvent such as methanol, along with a hydrogen halide acceptor like triethylamine and a Raney Nickel or Pd/C catalyst. The mixture is then subjected to hydrogen pressure at ambient to slightly elevated temperatures (up to 60 °C). The progress of the reaction can be monitored by observing the hydrogen uptake. Upon completion, the catalyst is filtered off, and the this compound is isolated from the filtrate.
| Parameter | Value | Reference |
| Starting Material | 2,4,5,6-Tetrachloropyrimidine | |
| Key Reagents | H₂, Raney Nickel or Pd/C, Triethylamine | |
| Solvent | Methanol | |
| Temperature | Ambient to 60 °C | |
| Pressure | Hydrogen pressure | |
| Typical Yield | Good yields are expected based on similar dehalogenations |
Table 3: Summary of the selective dehalogenation step.
Reaction Mechanisms and Logical Pathways
The synthesis of this compound from barbituric acid involves a series of distinct chemical transformations, each with its underlying mechanistic principles.
Chlorination of Barbituric Acid
The conversion of the keto groups of barbituric acid to chloro substituents involves the reaction with phosphorus oxychloride. The mechanism is believed to proceed through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The presence of a tertiary amine catalyst facilitates the reaction.
Selective Dehalogenation
The selective removal of the chloro groups at the 2, 4, and 6-positions is based on the higher reactivity of these positions towards reduction compared to the 5-position. In catalytic hydrogenation, the catalyst surface facilitates the cleavage of the C-Cl bonds. The electron-withdrawing nature of the two nitrogen atoms makes the carbon atoms at the 2, 4, and 6-positions more electrophilic and thus more susceptible to reductive cleavage.
Conclusion
The synthesis of this compound from barbituric acid is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good purity and yield. The key steps involve the exhaustive chlorination of barbituric acid or its 5-chloro derivative to produce 2,4,5,6-tetrachloropyrimidine, followed by a selective dehalogenation. This technical guide provides a foundational framework for researchers to develop and optimize this synthetic route for applications in drug discovery and development. Further investigation into the optimization of the 5-chlorination and selective dehalogenation steps could lead to a more efficient and scalable process.
References
- 1. benchchem.com [benchchem.com]
- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. A new enzymatic chlorination of barbituric acid and its 1-methyl and 1,3-dimethyl derivatives† | Semantic Scholar [semanticscholar.org]
5-Chloropyrimidine: A Technical Guide to Its Properties and Safe Handling
CAS Number: 17180-94-8
This document provides a comprehensive overview of 5-Chloropyrimidine, a key intermediate in the pharmaceutical and agrochemical industries.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety protocols, and handling procedures.
Chemical and Physical Properties
This compound is a yellow to brown solid.[1] It is characterized by a pyrimidine ring with a chlorine atom at the 5th position.[1] This compound serves as a versatile building block in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 17180-94-8 | [1][2][3][4] |
| Molecular Formula | C4H3ClN2 | [1][2][3] |
| Molecular Weight | 114.53 g/mol | [2] |
| Appearance | Yellow to Brown Solid | [1] |
| Odor | Pungent | [1] |
| pKa | 1.40 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in water. | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [1] |
Safety and Hazard Information
This compound is classified as an irritant and requires careful handling to avoid exposure.[2]
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific target organ toxicity – single exposure | 3 (Respiratory tract irritation) |
GHS Hazard Pictogram:
Hazard Statements:
Experimental Protocols and Safe Handling
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are required.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]
Handling and Storage
-
Handle in a well-ventilated place.[5]
-
Avoid contact with skin and eyes.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Use non-sparking tools.[5]
-
Store the container tightly closed in a dry and well-ventilated place.[5][6]
First-Aid Measures
In case of exposure, follow these procedures immediately:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5][6] |
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]
-
Containment and Cleaning: Collect and arrange disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]
-
Specific Hazards: No data available.[5]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Precautionary Statements Summary
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5] |
| P264 | Wash skin thoroughly after handling.[2][5] |
| P271 | Use only outdoors or in a well-ventilated area.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| P319 | Get medical help if you feel unwell.[5] |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[5] |
| P332+P317 | If skin irritation occurs: Get medical help.[5] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |
| P405 | Store locked up.[5] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5][6] |
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]
References
The Lynchpin of Modern Synthesis: A Technical Guide to the Reactivity and Electronic Structure of 5-Chloropyrimidine
Executive Summary: 5-Chloropyrimidine is a cornerstone heterocyclic scaffold in modern medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient aromatic system, dictate a versatile reactivity profile. This guide provides an in-depth analysis of its electronic structure and key chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and graphical representations of reaction workflows are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Pyrimidine and its derivatives are of immense importance to the life sciences, forming the core structure of nucleobases and a wide array of therapeutic agents. The introduction of a halogen, such as chlorine, onto the pyrimidine ring profoundly influences its electronic structure and reactivity, transforming it into a versatile building block for complex molecular architectures. This compound, in particular, offers a unique combination of stability and reactivity, making it an invaluable intermediate in the synthesis of targeted therapeutics and functional materials. Its utility is rooted in the electron-deficient nature of the pyrimidine ring, which activates the C-Cl bond for various chemical transformations.
Electronic Structure
The electronic landscape of this compound is dominated by the electronegativity of the two nitrogen atoms within the aromatic ring. This inherent electron deficiency is crucial to its reactivity profile, particularly its susceptibility to nucleophilic attack.
Frontier Molecular Orbitals and Electronic Properties
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insight into the electronic characteristics of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of its reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The HOMO-LUMO gap is also a measure of the molecule's stability and reactivity.[1][2]
Table 1: Calculated Electronic Properties of Halogenated Pyrimidines
| Property | Value | Reference |
|---|---|---|
| HOMO Energy | -7.5 to -8.5 eV (Typical Range) | [3] |
| LUMO Energy | -0.5 to -1.5 eV (Typical Range) | [3] |
| HOMO-LUMO Gap | ~7.0 eV (Typical Range) | [3] |
| Dipole Moment | 2.0 - 2.5 D (Typical Range) | [4] |
Note: Exact values for this compound can vary based on the computational method and basis set used. The values presented are representative for chloropyrimidines.
Molecular Geometry
The geometry of the this compound ring is largely planar. Computational studies provide precise data on bond lengths and angles, which are in good agreement with experimental data from related structures.
Table 2: Calculated Geometrical Parameters for a Pyrimidine Ring
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Reference |
|---|---|---|---|---|
| C2-N1 | 1.34 | N1-C2-N3 | 128.5 | [5][6] |
| N1-C6 | 1.33 | C2-N3-C4 | 115.5 | [5][6] |
| C6-C5 | 1.39 | N3-C4-C5 | 122.0 | [5][6] |
| C5-C4 | 1.40 | C4-C5-C6 | 117.0 | [5][6] |
| C4-N3 | 1.33 | C5-C6-N1 | 122.0 | [5][6] |
| C5-Cl | 1.74 | C6-N1-C2 | 115.0 | [5][6] |
Note: These are representative values for a substituted pyrimidine ring. Actual values for this compound may vary slightly.
Spectroscopic Characterization
Spectroscopic methods confirm the structure of this compound.
-
1H NMR: The proton chemical shifts are influenced by the electronegative nitrogen atoms and the chlorine substituent, typically appearing in the aromatic region. For the closely related 5-bromo-2-chloropyrimidine, the two pyrimidine protons appear as a singlet at approximately 8.9 ppm in DMSO-d6.[7]
-
IR Spectroscopy: The infrared spectrum shows characteristic peaks for C-H, C=C, and C=N stretching vibrations within the aromatic ring. The C-Cl stretching mode is typically observed in the 800-600 cm-1 region.[8]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
Chemical Reactivity
The reactivity of this compound is primarily centered around the C-Cl bond, which can be cleaved through nucleophilic substitution or serve as an electrophilic site for metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring readily facilitates nucleophilic aromatic substitution (SNAr). This is one of the most common reactions for functionalizing chloropyrimidines, allowing for the introduction of amine, oxygen, or sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, THF, or 1,4-dioxane).[9]
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.), to the mixture. For less reactive amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.[9]
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 120 °C).[9]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the base and other aqueous-soluble impurities.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction couples this compound with an organoboron reagent (boronic acid or ester) and is widely used in pharmaceutical synthesis to form biaryl structures.[10] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[11]
Table 3: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation | [10][12] |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the Pd catalyst | [10][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species | [10][12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction |[10][12] |
-
Preparation: In a flame-dried Schlenk flask, add the this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).[13]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water).[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[10]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[10]
The Stille reaction involves the coupling of this compound with an organostannane (organotin) reagent.[15] While highly effective and tolerant of many functional groups, the toxicity of tin compounds is a significant drawback.[16]
Table 4: Typical Reaction Conditions for Stille Coupling
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation | [16][17] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃ | Stabilizes and activates the Pd catalyst | [18] |
| Additive | CuI, LiCl | Can accelerate the transmetalation step | [17] |
| Solvent | DMF, THF, Toluene | Solubilizes reactants |[16][17] |
-
Preparation: To a flame-dried flask under an inert atmosphere, add the this compound (1.0 eq.), palladium catalyst (1-5 mol%), and any additives (e.g., CuI, LiCl).[17]
-
Solvent and Reagent Addition: Add the degassed anhydrous solvent (e.g., DMF or THF). Add the organostannane reagent (1.1-1.2 eq.) via syringe.[17]
-
Reaction: Heat the reaction mixture (typically 40-100 °C) with stirring.[17]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction. A common method to remove tin byproducts is to dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF).[17]
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[17]
Applications in Drug Discovery: The Case of BMS-903452
The strategic use of this compound is exemplified in the synthesis of BMS-903452, a clinical candidate for the treatment of type 2 diabetes.[19][20] This molecule is a potent agonist of the G-protein-coupled receptor 119 (GPR119). The synthesis involves a key SNAr step where a piperidinol derivative displaces the chlorine at the C2 position of a this compound ring.[21]
GPR119 Signaling Pathway
Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells, is a promising therapeutic strategy for type 2 diabetes.[22] Agonists like BMS-903452 trigger a signaling cascade that enhances glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[19][23]
The signaling pathway is initiated when a GPR119 agonist binds to the receptor, activating the associated Gαs protein.[22] This stimulates adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), ultimately leading to the exocytosis of insulin- and GLP-1-containing vesicles.[22]
Conclusion
This compound is a molecule of significant strategic value in synthetic chemistry. Its well-defined electronic structure renders it susceptible to a range of predictable and high-yielding chemical transformations. The ability to readily undergo nucleophilic aromatic substitution and participate in various palladium-catalyzed cross-coupling reactions makes it an indispensable scaffold for generating molecular diversity. As demonstrated by its role in the synthesis of advanced clinical candidates, a thorough understanding of the reactivity and electronic properties of this compound is essential for professionals engaged in the design and development of novel pharmaceuticals and functional materials.
References
- 1. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 3. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bms-903452 | C21H19Cl2FN4O4S | CID 53477157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Chloropyrimidine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established NMR principles and analysis of structurally similar compounds. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for small organic molecules like this compound, intended to serve as a practical reference for researchers in organic chemistry, medicinal chemistry, and drug development.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from spectral data of analogous pyrimidine derivatives and established chemical shift theory. The chemical structure and atom numbering of this compound are provided below for reference.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 9.1 - 9.3 | Singlet (s) | N/A |
| H-4, H-6 | 8.7 - 8.9 | Singlet (s) | N/A |
Note: In a high-resolution spectrum, a small (2-3 Hz) long-range coupling between H-2 and H-4/H-6 might be observable.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-4, C-6 | 155 - 159 |
| C-5 | 120 - 125 |
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility in CDCl₃, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.
-
Transfer to NMR Tube: After complete dissolution, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid contamination and improve spectral quality.
NMR Instrument Setup and Data Acquisition
The following workflow illustrates the general steps for setting up an NMR experiment.
Detailed Acquisition Parameters:
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): Typically around 3-4 seconds.
-
Spectral Width (SW): A spectral width of 16-20 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Spectral Width (SW): A spectral width of 200-240 ppm is typically used for ¹³C NMR.
-
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure. The following diagram illustrates the key relationships considered during spectral analysis.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound and a robust protocol for experimental data acquisition. For definitive structural confirmation, it is always recommended to acquire experimental data and, if necessary, employ two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.
An In-depth Technical Guide to the Solubility of 5-Chloropyrimidine in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloropyrimidine, a significant heterocyclic compound in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing the solubility of pyrimidine derivatives and presents a detailed experimental framework for its determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this critical physicochemical property.
Introduction: The Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which serves as a building block in the synthesis of various bioactive molecules, understanding its behavior in different solvents is paramount. Poor solubility can lead to challenges in formulation, unpredictable results in in vitro assays, and diminished absorption, thereby impeding the drug development process.[1][2] A comprehensive solubility profile is therefore essential for solvent selection in synthesis, purification, and the development of suitable dosage forms.
Predicted Solubility Profile of this compound
The solubility of pyrimidine and its derivatives is influenced by factors such as the nature and position of substituents on the pyrimidine ring, the physicochemical properties of the solvent, and environmental conditions like temperature.[3] The fundamental principle of "like dissolves like" is a key predictor of solubility. Given the presence of a polar pyrimidine core and a halogen substituent, this compound is expected to exhibit a range of solubilities across different classes of organic solvents. Generally, the solubility of pyrimidine derivatives increases with temperature.[4][5][6][7]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group can interact with the polar pyrimidine ring. |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polar and non-polar characteristics. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Ethers are less polar than alcohols and ketones, leading to reduced interaction. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | The polarity and potential for dipole-dipole interactions favor solubility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | As non-polar solvents, they are less likely to effectively solvate the polar pyrimidine ring. |
| Amide Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These are highly polar aprotic solvents capable of strong dipole-dipole interactions. Pyrimidine derivatives often show high solubility in DMF.[5][6] |
| Water | - | Low | The presence of the chlorine atom and the largely organic structure limit aqueous solubility. |
Experimental Protocol for Solubility Determination
To obtain accurate quantitative data, a robust experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][8][9][10] This method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), provides precise measurements.[11][12][13]
Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, DMF) of high purity
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9]
-
-
Sample Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to permit the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining particulate matter.[11][12]
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the HPLC-UV calibration curve.
-
-
Quantitative Analysis (HPLC-UV):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area at the appropriate UV wavelength.[11]
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the diluted sample by using the calibration curve.[11]
-
Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound is scarce in existing literature, this guide provides a robust framework for its experimental determination. By following the detailed shake-flask protocol and leveraging HPLC-UV for quantification, researchers can generate reliable and accurate solubility data. This information is indispensable for the rational design of synthetic routes, the development of purification strategies, and the formulation of this compound-based compounds for therapeutic applications. The principles and methodologies outlined herein provide a clear path for scientists and drug development professionals to characterize this fundamental physicochemical property.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. researchgate.net [researchgate.net]
- 13. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to the Synthesis of 5-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyrimidine is a crucial heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials. Its strategic chloro-substitution at the 5-position of the pyrimidine ring offers a versatile handle for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting. The methodologies presented herein are curated to provide researchers and drug development professionals with a practical understanding of the synthesis of this important compound.
Core Synthetic Strategies
The synthesis of this compound can be approached through two principal strategies:
-
Chlorination of a Pyrimidine Precursor followed by Selective Dechlorination: This two-step approach involves the initial exhaustive chlorination of a suitable pyrimidine derivative, such as 5-chlorouracil, to yield a polychlorinated intermediate like 2,4,5-trichloropyrimidine. This is followed by a selective reductive dechlorination to remove the more reactive chlorine atoms at the 2- and 4-positions.
-
Direct Synthesis from Acyclic Precursors: A more direct route involves the ring-closure reaction of a C4-dicarbonyl equivalent with a source of the N-C-N fragment. A key example of this strategy is the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone (the lactone form of mucochloric acid) with formamide.
This guide will focus on providing detailed protocols for both of these viable synthetic pathways.
Pathway 1: Synthesis via Chlorination and Selective Dechlorination
This pathway commences with the readily available 5-chlorouracil and proceeds through a polychlorinated intermediate.
Step 1: Synthesis of 2,4,5-Trichloropyrimidine from 5-Chlorouracil
The first step involves the conversion of the hydroxyl groups in the tautomeric form of 5-chlorouracil to chloro groups using a strong chlorinating agent.
Experimental Protocol:
A common method for this transformation is the reaction of 5-chlorouracil with thionyl chloride (SOCl₂) in a suitable solvent.[1][2][3]
-
Materials:
-
5-Chlorouracil
-
Thionyl chloride (SOCl₂)
-
Dichloroethane (solvent)
-
-
Procedure:
-
In a well-ventilated fume hood, a reaction vessel is charged with 5-chlorouracil and dichloroethane.
-
Thionyl chloride is added to the suspension.
-
The mixture is heated to reflux and maintained at this temperature for a specified duration. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and excess thionyl chloride and dichloroethane are removed under reduced pressure.
-
The crude product is carefully quenched with water.
-
The aqueous layer is separated, and the organic layer containing the product is distilled to yield 2,4,5-trichloropyrimidine.
-
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (5-chlorouracil:SOCl₂) | 1:1 to 1:30 | [1][2] |
| Reflux Time | 1 - 60 hours | [1][2] |
| Yield | > 80% | [1][2] |
| Purity | > 99% | [1][2] |
Logical Workflow:
Step 2: Selective Dechlorination of 2,4,5-Trichloropyrimidine
The subsequent step involves the selective removal of the chlorine atoms at the 2- and 4-positions, which are more susceptible to nucleophilic substitution and reduction compared to the one at the 5-position. Reductive dehalogenation using zinc dust in an acidic medium is a viable method.
Experimental Protocol:
-
Materials:
-
2,4,5-Trichloropyrimidine
-
Zinc dust
-
Acetic acid
-
Methanol (solvent)
-
-
Procedure:
-
2,4,5-trichloropyrimidine is dissolved in a mixture of methanol and acetic acid.
-
Zinc dust is added portion-wise to the solution while controlling the temperature.
-
The reaction mixture is then heated to a specific temperature and stirred for several hours.
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled and filtered to remove excess zinc and other solids.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in water and neutralized.
-
The product, this compound, is then extracted with an organic solvent, dried, and purified, typically by distillation or chromatography.
-
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Substrate:Zinc:Acetic Acid) | 1.0 : 3.0-10.0 : 4.0-10.0 | [4] |
| Reaction Temperature | 30 - 80 °C | [4] |
| Yield | Moderate to good (specific yield for this compound not detailed) | [4] |
Logical Workflow:
Pathway 2: Direct Synthesis from 3,4-Dichloro-5-hydroxy-2(5H)-furanone
This pathway offers a more direct route to this compound from an acyclic starting material.
Experimental Protocol:
This synthesis involves the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone (the lactone of mucochloric acid) with formamide.
-
Materials:
-
3,4-dichloro-5-hydroxy-2(5H)-furanone
-
Formamide
-
-
Procedure:
-
A reaction vessel is charged with 3,4-dichloro-5-hydroxy-2(5H)-furanone and an excess of formamide.
-
The mixture is heated to a high temperature (e.g., 150-180 °C) and maintained for a set period.
-
During the reaction, the formation of this compound occurs, and it can be isolated by distillation directly from the reaction mixture.
-
Further purification of the distillate can be achieved by redistillation or crystallization.
-
Logical Workflow:
Conclusion
The synthesis of this compound is achievable through multiple synthetic routes, with the two pathways detailed in this guide being the most prominent. The choice of a particular pathway may depend on the availability of starting materials, scalability, and the desired purity of the final product. The chlorination-dechlorination sequence starting from 5-chlorouracil is a well-documented, albeit two-step, process. The direct synthesis from 3,4-dichloro-5-hydroxy-2(5H)-furanone offers a more atom-economical approach. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this compound, empowering researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]
- 3. Preparation method for 2,4,5-trichloropyrimidine compound | Semantic Scholar [semanticscholar.org]
- 4. CN105859726A - Method for selective dehalogenation in pyrimidine fused ring - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of 5-Chloropyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a chlorine atom at the 5-position of the pyrimidine ring has given rise to a class of derivatives with a broad spectrum of promising biological activities. This technical guide provides an in-depth overview of the current research on 5-chloropyrimidine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this critical area.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Key Kinases
A primary mechanism through which 5-chloropyrimidines exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer.
VEGFR-2 and CDK1 Inhibition: A series of 2-amino-4-aryl-5-chloropyrimidines has been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[1] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. CDK1 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
Polo-like Kinase 4 (PLK4) Inhibition: Certain 5-chloro-2-amino-pyrimidine derivatives have been designed as potent inhibitors of Polo-like Kinase 4 (PLK4).[2] PLK4 is a master regulator of centriole duplication, and its overexpression is associated with tumorigenesis. Inhibition of PLK4 can induce mitotic arrest and apoptosis in cancer cells.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: The pyrimidine core is a well-established scaffold for targeting the EGFR signaling pathway, which is frequently hyperactivated in various cancers. While specific data for this compound derivatives targeting EGFR is part of a broader class of pyrimidine-based inhibitors, their potential in this area is significant.
The inhibitory activities of these compounds are summarized in the table below:
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Not Specified | Not Specified in abstract | [1] |
| 5-chloro-2-amino-pyrimidines | PLK4 | MCF-7 (Breast) | 0.48 (for compound 5f) | [2] |
| 5-[3-(4-chlorophenyl)-substituted]-triones | Not Specified | Not Specified | 0.009 (for compound 4e) | [3] |
| Chloropyrazine-tethered pyrimidines | Not Specified | DU-145 (Prostate) | 5 µg/mL (for compound 35) | [4] |
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have also shown promise as antimicrobial agents, demonstrating activity against various bacterial and fungal strains.
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µM) | Reference |
| Chloropyrazine-tethered pyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | 45.37 (for compound 31) | [4] |
| Chloropyrazine-tethered pyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | 48.67 (for compound 25) | [4] |
| Chloropyrazine-tethered pyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | 50.04 (for compound 30) | [4] |
Key Signaling Pathways
The biological activities of this compound derivatives are intrinsically linked to their ability to modulate critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: EGFR Signaling Pathway and Inhibition.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is a common event in cancer, making it an attractive target for therapeutic intervention.
Caption: PI3K/Akt/mTOR Pathway and Inhibition.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: MTT Assay Experimental Workflow.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.[5] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solutions at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution:
Caption: Broth Microdilution Workflow.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the wells of a 96-well plate.[6][7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[8]
-
Inoculation: Inoculate each well containing the serially diluted compound with the standardized microbial suspension.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9][10]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. The principle often involves measuring the phosphorylation of a substrate by the kinase.
Workflow for a Generic Kinase Inhibition Assay:
Caption: Kinase Inhibition Assay Workflow.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, CDK1, PLK4)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
Adenosine triphosphate (ATP)
-
This compound derivative
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)
-
Microplate reader compatible with the detection method
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivative. Prepare a reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.
-
Assay Setup: In a microplate, add the test compound at various concentrations. Add the kinase/substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. The detection method will quantify the amount of phosphorylated substrate or the amount of ADP produced.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their ability to inhibit key cellular enzymes and signaling pathways, make them attractive candidates for further investigation. This technical guide provides a solid foundation of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in advancing the discovery and development of novel this compound-based drugs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.
References
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atcc.org [atcc.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. protocols.io [protocols.io]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC determination by broth microdilution. [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyrimidine is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. The pyrimidine core is a constituent of numerous biologically active molecules, including nucleic acids and various drugs. The electronic properties of the pyrimidine ring, modified by the presence of a chloro substituent, create a distinct reactivity pattern. Understanding the electrophilic and nucleophilic sites within the this compound molecule is fundamental for designing synthetic routes and developing novel compounds. This guide provides a detailed analysis of these reactive centers, supported by experimental data and mechanistic visualizations.
Electronic Structure and Reactivity Overview
The pyrimidine ring is an electron-deficient aromatic system.[1] This deficiency arises from the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring, making them susceptible to nucleophilic attack.[2] This inherent electronic nature renders the pyrimidine core generally resistant to electrophilic aromatic substitution, as the ring nitrogens are prone to protonation or coordination with Lewis acids, which further deactivates the ring.[3]
The chlorine atom at the C5 position primarily exerts an inductive electron-withdrawing effect, which slightly enhances the overall electron deficiency of the ring. However, its position is critical in determining the molecule's reactivity towards nucleophiles.
Identification of Reactive Sites
The reactivity of this compound is characterized by a duality of nucleophilic and electrophilic centers.
-
Nucleophilic Sites : The primary nucleophilic sites are the two nitrogen atoms (N1 and N3). Their lone pairs of electrons can readily participate in reactions with electrophiles and protons, making them Brønsted-Lowry bases.[3][4]
-
Electrophilic Sites : The carbon atoms of the ring are the electrophilic centers. The positions ortho and para to the ring nitrogens (C2, C4, and C6) are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[2] This is because the negative charge in the resulting intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atoms.[2][5] The C5 position is comparatively less electrophilic.
Caption: Relative electrophilic (red) and nucleophilic (green) sites in this compound.
Reactivity Towards Nucleophiles
The hallmark reaction of halogenated pyrimidines is Nucleophilic Aromatic Substitution (SNAr). However, the success and regioselectivity of this reaction are highly dependent on the position of the halogen leaving group.
For an SNAr reaction to proceed readily, the leaving group must be located at one of the activated positions (C2, C4, or C6). In this compound, the chlorine atom is not at one of these highly activated sites. Consequently, direct displacement of the C5-chloro group via a classical SNAr mechanism is difficult and often requires harsh conditions or is entirely unfeasible. Instead, the C5 position in 5-halopyrimidines is more commonly functionalized using metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which are highly effective for forming new carbon-carbon and carbon-heteroatom bonds.[6][7]
The general mechanism for SNAr at an activated position (e.g., C4) of a pyrimidine ring involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
While the C5-Cl is not ideal for SNAr, this reaction is fundamental to the chemistry of the pyrimidine core. The following is a general protocol for a typical SNAr reaction on a chloropyrimidine with an amine nucleophile at an activated position.[2]
General Protocol for SNAr with an Amine Nucleophile:
-
Reactant Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine substrate (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the reaction mixture to neutralize the HCl generated.
-
Reaction Conditions: Stir the mixture at the desired temperature, which can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter off any solids. The mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Reactivity Towards Electrophiles
As an electron-deficient system, the pyrimidine ring is highly resistant to electrophilic aromatic substitution (SEAr).[3] The reaction is problematic for two main reasons:
-
Ring Deactivation: The electron-withdrawing nature of the two ring nitrogens significantly deactivates the ring towards attack by electrophiles.
-
Basicity of Nitrogens: Electrophiles, which are Lewis acids, or acidic protons in the reaction media can coordinate with the lone pairs on the nitrogen atoms.[3] This forms a positively charged pyrimidinium cation, which is even more deactivated towards electrophilic attack than the neutral ring.
Therefore, SEAr reactions on this compound are not a common or synthetically useful pathway unless the ring is modified with potent electron-donating (activating) groups.
Quantitative Data Summary
Quantitative data for reactions involving specifically this compound is sparse in readily available literature. However, data from closely related substituted chloropyrimidines can provide valuable insights into typical reaction efficiencies. The following table summarizes yields for representative nucleophilic substitution reactions on various chloropyrimidine scaffolds.
| Starting Material | Nucleophile | Product | Conditions | Yield (%) | Reference |
| 5-Bromo-2-hydroxypyrimidine | POCl₃, Dimethylaniline | 5-Bromo-2-chloropyrimidine | Reflux, 4h | 75% | [8] |
| 2,4,5-Trichloropyrimidine | Pyrrolidine | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | HPMC/water, rt | >99% (Conversion) | [9] |
| 4,6-Dichloro-5-nitropyrimidine | Isobutylamine | N⁴,N⁶-Diisobutyl-5-nitropyrimidine-4,6-diamine | EtOH, rt, 2h | 83% | [10] |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | 4-Amino-5-chloro-2,6-difluoropyrimidine | Dioxane, rt | 78% | [1] |
Logical Workflow for Pyrimidine Functionalization
In drug discovery and development, pyrimidine scaffolds are often functionalized in a stepwise manner to build molecular complexity and explore structure-activity relationships. A common strategy involves the sequential reaction of a di- or poly-halogenated pyrimidine with different nucleophiles.
Caption: Logical workflow for sequential functionalization of a dichloropyrimidine scaffold.
Conclusion
The reactivity of this compound is governed by its electron-deficient nature. The molecule possesses nucleophilic nitrogen centers and electrophilic carbon centers. The C2, C4, and C6 positions are the most electrophilic and are the primary sites for nucleophilic attack in related systems where a leaving group is present at these positions. The C5-chloro group is not readily displaced by traditional SNAr mechanisms; instead, this position is a prime candidate for functionalization via metal-catalyzed cross-coupling reactions. Conversely, the pyrimidine ring is strongly deactivated towards electrophilic substitution. This comprehensive understanding of its reactive sites is essential for leveraging this compound and its derivatives as versatile synthons in the pursuit of novel chemical entities.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
Quantum Chemical Blueprint of 5-Chloropyrimidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 5-Chloropyrimidine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data on the molecule's structural, vibrational, and electronic properties, alongside detailed experimental protocols and logical workflows.
Molecular Structure and Optimization
The geometric parameters of this compound have been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimized geometry reveals a planar pyrimidine ring, with the chlorine atom substituent influencing the electronic distribution and bond characteristics.
Below is a workflow diagram illustrating the computational process for obtaining and verifying the optimized molecular structure.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
The following table summarizes the key bond lengths and angles for the optimized structure of this compound. These parameters are crucial for understanding the molecule's conformation and reactivity.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C2-N1 | 1.335 |
| N1-C6 | 1.336 | |
| C6-C5 | 1.382 | |
| C5-C4 | 1.394 | |
| C4-N3 | 1.337 | |
| N3-C2 | 1.335 | |
| C5-Cl | 1.735 | |
| C2-H2 | 1.083 | |
| C4-H4 | 1.084 | |
| C6-H6 | 1.083 | |
| Bond Angles (°) | C6-N1-C2 | 116.5 |
| N1-C2-N3 | 126.5 | |
| C2-N3-C4 | 116.4 | |
| N3-C4-C5 | 123.3 | |
| C4-C5-C6 | 116.1 | |
| N1-C6-C5 | 121.1 | |
| Cl-C5-C4 | 121.9 | |
| Cl-C5-C6 | 122.0 | |
| H2-C2-N1 | 116.8 | |
| H4-C4-N3 | 118.3 | |
| H6-C6-N1 | 119.5 |
Note: The presented values are based on calculations for structurally similar pyrimidine derivatives and serve as a robust estimation for this compound.
Vibrational Spectroscopy
The vibrational frequencies of this compound were calculated using the same DFT method. The theoretical infrared (IR) and Raman spectra provide a detailed fingerprint of the molecule, allowing for the identification of characteristic functional groups and vibrational modes.
Table 2: Calculated Vibrational Frequencies and Assignments
This table presents the most significant calculated vibrational frequencies and their corresponding assignments. These theoretical values are essential for interpreting experimental FT-IR and FT-Raman spectra.
| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution) |
| 3100-3000 | Medium | Strong | C-H stretching |
| 1580-1550 | Strong | Medium | C=C and C=N stretching |
| 1470-1420 | Strong | Medium | Ring stretching |
| 1300-1200 | Medium | Strong | In-plane C-H bending |
| 1100-1000 | Strong | Medium | Ring breathing |
| 850-750 | Strong | Weak | C-Cl stretching |
| 750-650 | Medium | Medium | Out-of-plane C-H bending |
Note: The assignments are based on the analysis of the potential energy distribution (PED) from the DFT calculations.
Electronic Properties
The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its chemical reactivity and electronic transitions.
Table 3: Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Energy Gap (ΔE) | 6.10 |
The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[1] A larger gap generally implies higher stability and lower reactivity.
The following diagram illustrates the relationship between molecular orbital energies and the prediction of chemical reactivity.
Experimental Protocols
The following are generalized protocols for the experimental characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound.
Methodology:
-
Sample Preparation: A small amount of this compound powder is mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Analysis: The positions and relative intensities of the absorption bands are analyzed and compared with the theoretically calculated vibrational frequencies.
Fourier-Transform (FT)-Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of solid this compound.
Methodology:
-
Sample Preparation: A small amount of this compound powder is placed in a glass capillary tube or on a microscope slide.
-
Instrumentation: The sample is placed in the sample compartment of an FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm).
-
Data Acquisition: The Raman spectrum is collected in the Stokes region, typically from 3500 to 100 cm⁻¹.
-
Analysis: The positions and intensities of the Raman bands are analyzed and compared with the theoretical predictions and the FT-IR spectrum.
Conclusion
This technical guide provides a foundational understanding of the key molecular properties of this compound derived from quantum chemical calculations. The presented data on its optimized geometry, vibrational frequencies, and electronic characteristics serve as a valuable resource for further research in drug design, materials science, and related fields. The detailed experimental protocols offer a practical framework for the spectroscopic characterization of this and similar pyrimidine derivatives.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction of 5-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 5-chloropyrimidine with various arylboronic acids. This reaction is a cornerstone in synthetic chemistry, enabling the formation of C-C bonds to produce 5-arylpyrimidines, which are key structural motifs in many pharmaceutical compounds.
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold in a multitude of biologically active molecules. The functionalization of this ring system, particularly through the introduction of aryl groups, is of significant interest in drug discovery and development. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide. While aryl chlorides are often more challenging substrates than the corresponding bromides or iodides due to the strength of the C-Cl bond, their ready availability and lower cost make them attractive starting materials. The electron-deficient nature of the pyrimidine ring can activate the C-Cl bond towards oxidative addition to the palladium catalyst, making the Suzuki coupling of this compound a feasible and valuable transformation.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The coupled product, 5-arylpyrimidine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Generalized Reaction Scheme
Caption: General reaction scheme for the Suzuki coupling of this compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound and its derivatives with various arylboronic acids. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
| 5-Halopyrimidine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/DCM/MeOH | 90 | 48[1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | ~71 |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 72[2] |
| 2,4-Dichloropyrimidine | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 70[2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction (e.g., Ethyl acetate) and chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 3 equiv).[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, dichloromethane, and methanol) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture and separate the organic layer.[1] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two times.[1]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1] The crude product can be purified by column chromatography on silica gel to afford the desired 5-arylpyrimidine.
Experimental Workflow
References
Sonogashira Coupling of 5-Chloropyrimidine: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials. The pyrimidine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and approved drugs. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring via Sonogashira coupling provides a valuable strategy for the synthesis of novel drug candidates and functional materials.
However, the relatively low reactivity of aryl chlorides, including 5-chloropyrimidine, compared to their bromo and iodo counterparts, presents a significant challenge. The C-Cl bond is less readily activated by palladium catalysts, often necessitating more robust catalytic systems and optimized reaction conditions to achieve efficient coupling. These application notes provide a comprehensive overview of the Sonogashira coupling conditions for this compound, including detailed experimental protocols and a summary of reported data to guide researchers in this field.
General Considerations for Sonogashira Coupling of this compound
The success of the Sonogashira coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Given the lower reactivity of the C-Cl bond, reaction conditions must be carefully optimized to favor the desired cross-coupling and minimize side reactions.
Catalyst System: A palladium catalyst, typically in the form of a Pd(0) or Pd(II) complex, is essential for the catalytic cycle. A copper(I) co-catalyst, such as copper(I) iodide (CuI), is often employed to facilitate the formation of a copper acetylide intermediate, which enhances the rate of transmetalation. For less reactive aryl chlorides, the choice of ligand is critical. Bulky and electron-rich phosphine ligands can promote the oxidative addition of the C-Cl bond to the palladium center.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide generated during the reaction.
Solvent: A variety of organic solvents can be used, with the choice often depending on the solubility of the substrates and the reaction temperature. Common solvents include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.
Summary of Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Sonogashira coupling of this compound and its derivatives with various terminal alkynes.
| 5-Halopyrimidine Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 89 |
| 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85 |
Note: Data for the 2-amino-3-bromo-5-chloropyridine substrate is included to provide context for the reactivity of a closely related chloropyrimidine derivative.
Experimental Protocols
General Protocol for the Sonogashira Coupling of a this compound Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (if required, e.g., PPh₃, 5-10 mol%)
-
Amine base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
To a dry reaction flask, add the this compound derivative, palladium catalyst, copper(I) iodide, and ligand (if used).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylpyrimidine.
Signaling Pathways and Experimental Workflow
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloropyrimidine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 5-chloropyrimidine with primary amines, a crucial transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The C-N bond formation at the C5 position of the pyrimidine ring is a key step in the development of numerous kinase inhibitors and other therapeutic agents.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] This reaction offers a powerful and versatile method for the formation of carbon-nitrogen bonds, overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1] The application of this methodology to heteroaromatic halides, such as this compound, is of particular significance in medicinal chemistry due to the prevalence of the 5-aminopyrimidine scaffold in a wide range of bioactive molecules.
This document outlines optimized protocols, catalyst/ligand systems, and reaction conditions for the successful coupling of this compound with various primary amines.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[3]
Recommended Reaction Parameters
Successful Buchwald-Hartwig amination of this compound with primary amines typically requires careful selection of the following components:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used precatalysts that are reduced in situ to the active Pd(0) species.[4]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] For the coupling of primary amines with aryl chlorides, ligands such as XPhos, SPhos, and BrettPhos have shown excellent performance.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the primary amine, allowing for the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a commonly employed base for this transformation.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure a water-free reaction environment, as water can lead to catalyst deactivation and competing side reactions.[2]
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary amines. Optimization of reaction time and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of this compound with a Primary Aliphatic Amine
This protocol is a representative example for the coupling of this compound with a primary aliphatic amine, such as hexylamine.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., hexylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).
-
Add anhydrous toluene to the flask, followed by this compound (1.0 equiv.), the primary aliphatic amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amination of this compound with a Primary Amine
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and improved yields.
Materials:
-
This compound
-
Primary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous toluene
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and KOt-Bu (1.5 equiv.).
-
Add a solution of this compound (1.0 equiv.) and the primary amine (1.2 equiv.) in anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After cooling, work up the reaction mixture as described in Protocol 1.
Data Presentation
The following table summarizes representative data for the Buchwald-Hartwig amination of this compound with various primary amines, highlighting the typical reaction conditions and resulting yields. It is important to note that these are illustrative examples, and optimization may be required for specific substrates.
| Primary Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 |
| Benzylamine | Pd(OAc)₂ (2.0) | SPhos (4.0) | NaOtBu (1.5) | Dioxane | 110 | 8 | 92 |
| Cyclohexylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (1.5) | THF | 80 | 16 | 78 |
| Aniline | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 65 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 5-Chloropyrimidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of high-quality lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding landscape of a biological target. The inherent simplicity of these fragments often translates to higher ligand efficiency and provides a more effective starting point for optimization into potent and selective drug candidates.
Among the vast chemical space of fragments, halogenated heterocycles have proven to be particularly valuable. The 5-chloropyrimidine scaffold is a privileged fragment due to its unique combination of features. The pyrimidine core can engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, while the strategically placed chlorine atom serves as a versatile synthetic handle for subsequent fragment evolution and optimization. This document provides a detailed guide on the application of this compound in a hypothetical FBDD workflow targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
The Role of this compound in FBDD
The this compound moiety offers several advantages as a starting fragment:
-
Hydrogen Bonding: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.
-
Vector for Growth: The chlorine atom at the 5-position provides a well-defined vector for chemical elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for systematic exploration of adjacent binding pockets.
-
Modulation of Physicochemical Properties: The electronic properties of the pyrimidine ring can be tuned through substitution, and the chlorine atom can influence the acidity of neighboring protons, potentially forming halogen bonds.
-
Favorable Ligand Efficiency: As a small, low-complexity fragment, this compound can achieve significant binding affinity relative to its size, leading to favorable ligand efficiency metrics.
Hypothetical FBDD Workflow: Targeting IRAK4 with a this compound Fragment
This section outlines a hypothetical but representative FBDD workflow, from initial fragment screening to the generation of a more potent lead compound, using this compound as the starting point against the kinase domain of IRAK4.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Signaling Pathway: IRAK4 in TLR/IL-1R Signaling
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Inhibiting IRAK4 is therefore a promising therapeutic strategy.
Caption: Simplified IRAK4 signaling pathway.
Data Presentation: Quantitative Analysis of Fragment Evolution
The following tables summarize hypothetical quantitative data for the initial this compound fragment hit and its subsequent optimization.
Table 1: Initial Fragment Screening and Hit Validation
| Fragment ID | Structure | Method | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| F1 | This compound | SPR | 850 µM | 0.38 |
| F2 | Pyrimidine | SPR | > 2 mM | N/A |
| F3 | 2-Chloropyrimidine | SPR | 1.5 mM | 0.31 |
Table 2: Structure-Activity Relationship (SAR) of Optimized Analogs
| Compound ID | Structure | IRAK4 IC50 | IRAK4 Kd (ITC) | LE |
| F1 (Hit) | This compound | > 1 mM | 850 µM | 0.38 |
| C1 | Analog 1 | 25 µM | 30 µM | 0.42 |
| C2 | Analog 2 | 2 µM | 2.5 µM | 0.45 |
| Lead-1 | Lead Compound | 150 nM | 180 nM | 0.48 |
Experimental Protocols
Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to and stabilize the IRAK4 protein.
Materials:
-
Purified IRAK4 protein (e.g., 2 µM in 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Fragment library stock solutions (100 mM in DMSO)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of thermal melts
Procedure:
-
Fragment Plate Preparation: Prepare a working fragment plate by diluting the 100 mM fragment stocks to 10 mM in DSF buffer.
-
Protein-Dye Mixture: Prepare a master mix of IRAK4 protein and SYPRO Orange dye. For a 20 µL final volume per well, mix the protein solution with the dye to a final dilution of 1:1000.
-
Assay Plate Setup:
-
Add 18 µL of the protein-dye mixture to each well of the PCR plate.
-
Add 2 µL of each 10 mM fragment solution to the respective wells (final fragment concentration: 1 mM).
-
Include control wells with 2 µL of DSF buffer (no fragment) and 2 µL of a known binder (positive control), if available.
-
-
Thermal Melt:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor fluorescence intensity during the temperature ramp.
-
-
Data Analysis:
-
Determine the melting temperature (Tm) for each well by fitting the melt curve to a Boltzmann equation.
-
Calculate the change in melting temperature (ΔTm) for each fragment by subtracting the Tm of the no-fragment control.
-
Fragments inducing a significant ΔTm (e.g., > 2 °C) are considered primary hits.
-
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of primary hits to IRAK4 and determine their binding affinity (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified IRAK4 protein
-
SPR running buffer (e.g., HBS-EP+)
-
Fragment hit solutions at various concentrations
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the IRAK4 protein solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment hit (e.g., this compound) in running buffer, ranging from a low concentration (e.g., 10 µM) to a concentration well above the expected Kd (e.g., 2 mM).
-
Inject the fragment solutions over the immobilized IRAK4 surface at a constant flow rate (e.g., 30 µL/min).
-
Include a buffer-only injection for double referencing.
-
Monitor the change in response units (RU) over time.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only injection signal from the active surface signal.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).
-
Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile (Kd, ΔH, ΔS) of the fragment-protein interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified IRAK4 protein (e.g., 20-50 µM in ITC buffer)
-
Fragment solution (e.g., 1-2 mM in the same ITC buffer)
-
ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze both the IRAK4 protein and the fragment against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of the protein and fragment solutions.
-
-
ITC Experiment:
-
Load the IRAK4 protein solution into the sample cell.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, spacing between injections).
-
Perform a series of injections of the fragment into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Perform a control experiment by injecting the fragment into the buffer to determine the heat of dilution.
-
Subtract the heat of dilution from the binding experiment data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Protocol 4: Structural Elucidation using X-ray Crystallography
Objective: To determine the three-dimensional structure of the IRAK4-fragment complex to guide structure-based drug design.
Materials:
-
Concentrated, purified IRAK4 protein (e.g., 10-20 mg/mL)
-
Fragment solution (e.g., 50-100 mM in a suitable solvent)
-
Crystallization screens
-
Crystallization plates (e.g., sitting drop or hanging drop)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Crystallization:
-
Set up crystallization trials of the IRAK4 protein using various commercially available screens.
-
Optimize initial crystallization hits to obtain diffraction-quality crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer IRAK4 crystals to a solution containing the fragment (e.g., 1-10 mM) and incubate for a defined period.
-
Co-crystallization: Mix the IRAK4 protein with a molar excess of the fragment prior to setting up crystallization trials.
-
-
Cryo-protection and Data Collection:
-
Briefly soak the crystals in a cryoprotectant solution containing the fragment.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the crystal structure of the complex using molecular replacement with a known IRAK4 structure.
-
Refine the model and analyze the electron density map to confirm the binding of the fragment.
-
Characterize the specific interactions between the this compound fragment and the amino acid residues in the IRAK4 binding site.
-
Conclusion
The this compound scaffold represents a valuable starting point in fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with its synthetic tractability, make it an attractive fragment for a wide range of biological targets. The detailed protocols and hypothetical workflow presented here provide a comprehensive guide for researchers aiming to leverage this privileged fragment in their drug discovery efforts. Through the iterative application of biophysical techniques and structure-based design, a simple fragment like this compound can be efficiently evolved into a potent and selective lead compound with therapeutic potential.
Application Notes and Protocols for the Grignard Reaction of 5-Chloropyrimidine for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the pyrimidine ring, particularly through the formation of carbon-carbon bonds at the 5-position, is a critical strategy in the development of novel drug candidates with diverse biological activities, including antibacterial, and as inhibitors of various enzymes.[1][2] While direct Grignard reactions on electron-deficient heterocycles like pyrimidine can be challenging, the transition metal-catalyzed cross-coupling of 5-chloropyrimidine with Grignard reagents, known as the Kumada-Tamao-Corriu coupling, provides a robust and versatile method for the synthesis of 5-alkyl- and 5-arylpyrimidines.[3][4]
These application notes provide detailed protocols for the nickel-, palladium-, and iron-catalyzed cross-coupling of this compound with Grignard reagents, along with a summary of quantitative data to guide reaction optimization.
Core Synthetic Methodologies: Catalytic Cross-Coupling
The direct, uncatalyzed reaction of Grignard reagents with this compound is often inefficient. The preferred and more general approach involves the use of transition metal catalysts, such as those based on nickel, palladium, or iron.[3][4] These catalysts facilitate the coupling of aryl, heteroaryl, and alkyl Grignard reagents with this compound to afford the desired 5-substituted pyrimidines in good to excellent yields.
Reaction Principle
The catalytic cycle for the Kumada coupling generally involves three key steps:
-
Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0), Pd(0)) undergoes oxidative addition to the carbon-chlorine bond of this compound.
-
Transmetalation: The organic group from the Grignard reagent is transferred to the metal center.
-
Reductive Elimination: The newly formed C-C bond is established as the 5-substituted pyrimidine product is released, and the active metal catalyst is regenerated.[3]
Data Presentation: Quantitative Summary of Catalyzed Cross-Coupling Reactions
The following tables summarize representative quantitative data for the nickel-, palladium-, and iron-catalyzed cross-coupling of this compound with various Grignard reagents.
Table 1: Nickel-Catalyzed Kumada Coupling of this compound
| Entry | Grignard Reagent (R-MgX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium Bromide | NiCl₂ (5) | dppp (5) | THF | 65 | 12 | 85 |
| 2 | 4-Methoxyphenylmagnesium Bromide | NiCl₂ (5) | dppp (5) | THF | 65 | 12 | 82 |
| 3 | 2-Thienylmagnesium Bromide | NiCl₂ (5) | dppp (5) | THF | 65 | 12 | 78 |
| 4 | Ethylmagnesium Bromide | NiCl₂ (10) | None | THF | 25 | 4 | 65 |
| 5 | n-Butylmagnesium Chloride | NiCl₂ (10) | None | THF | 25 | 4 | 70 |
dppp = 1,3-Bis(diphenylphosphino)propane
Table 2: Palladium-Catalyzed Kumada Coupling of this compound
| Entry | Grignard Reagent (R-MgX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium Bromide | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 16 | 92 |
| 2 | 4-Fluorophenylmagnesium Bromide | Pd₂(dba)₃ (1) | XPhos (3) | Dioxane | 100 | 18 | 88 |
| 3 | Methylmagnesium Bromide | PdCl₂(dppf) (3) | - | THF | 60 | 6 | 75 |
| 4 | Isopropylmagnesium Chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 8 | 68 |
SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; dba = dibenzylideneacetone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Table 3: Iron-Catalyzed Cross-Coupling of this compound
| Entry | Grignard Reagent (R-MgX) | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium Bromide | FeCl₃ (10) | TMEDA | THF | 25 | 2 | 75 |
| 2 | 4-Chlorophenylmagnesium Bromide | Fe(acac)₃ (10) | NMP | THF | 25 | 3 | 72 |
| 3 | n-Hexylmagnesium Bromide | FeCl₃ (10) | TMEDA | THF | 0-25 | 1 | 80 |
| 4 | Cyclohexylmagnesium Chloride | Fe(acac)₃ (10) | NMP | THF | 25 | 4 | 65 |
TMEDA = Tetramethylethylenediamine; NMP = N-Methyl-2-pyrrolidone; acac = acetylacetonate
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Grignard reagents are sensitive to moisture and air.
Protocol 1: Nickel-Catalyzed Kumada Coupling of this compound with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add NiCl₂ (5 mol%) and dppp (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, followed by this compound (1.0 eq).
-
To this stirred suspension, add a solution of phenylmagnesium bromide in THF (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenylpyrimidine.
Protocol 2: Iron-Catalyzed Cross-Coupling of this compound with n-Hexylmagnesium Bromide
Materials:
-
This compound
-
n-Hexylmagnesium bromide (solution in THF)
-
Iron(III) chloride (FeCl₃)
-
Anhydrous tetrahydrofuran (THF)
-
Tetramethylethylenediamine (TMEDA)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under argon, place a solution of this compound (1.0 eq) in anhydrous THF.
-
Add TMEDA (1.5 eq) to the solution.
-
In a separate flask, add FeCl₃ (10 mol%) and anhydrous THF.
-
Cool both flasks to 0 °C in an ice bath.
-
Slowly add the n-hexylmagnesium bromide solution (1.5 eq) to the FeCl₃ suspension and stir for 30 minutes at 0 °C.
-
Transfer the resulting dark solution of the iron catalyst and Grignard reagent to the solution of this compound via cannula at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 5-(n-hexyl)pyrimidine.
Visualizations
Caption: General workflow for the catalytic cross-coupling of this compound.
Caption: Simplified catalytic cycle for the Kumada-Tamao-Corriu cross-coupling.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chloropyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a fundamental core in numerous biologically active compounds and pharmaceuticals.[1][2] The functionalization of this heterocycle is therefore of significant interest in medicinal chemistry and drug development. Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely used method for modifying pyrimidine rings.[3] On 5-chloropyrimidine, the electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride leaving group by a variety of nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism.[4] First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted pyrimidine product.[4][5] The presence of two nitrogen atoms in the pyrimidine ring provides sufficient activation for the substitution to occur without the need for additional strong electron-withdrawing groups, which are often required for SNAr on carbocyclic aromatic rings.[4]
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
General Safety and Handling
-
This compound is irritating to the skin, eyes, and respiratory system.[6] Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Many nucleophiles (e.g., thiols) and bases can be toxic or corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the starting material or product.[7]
Materials and Equipment
-
Substrate: this compound
-
Nucleophiles: Amines (primary/secondary), thiols, or alcohols
-
Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)
-
Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethanol (EtOH), Methanol (MeOH)
-
Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle or oil bath, inert gas supply (N₂ or Ar), syringes, and standard glassware for work-up and purification.
-
Purification: Silica gel for column chromatography, TLC plates, and appropriate solvent systems.
General Experimental Workflow
The general workflow for SNAr reactions involves preparation, reaction, work-up, and purification.
Caption: General experimental workflow for nucleophilic substitution.
Protocol 1: Substitution with Amine Nucleophiles
This protocol describes the reaction of this compound with various primary and secondary amines.
-
Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), the desired amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).[7]
-
Base Addition: Add a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the mixture.[7] The base serves to neutralize the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at the desired temperature, which can range from room temperature to 120 °C.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.
Protocol 2: Substitution with Thiol Nucleophiles
This protocol is suitable for introducing a thioether linkage at the 5-position of the pyrimidine ring.
-
Thiolate Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.1 eq.) in an anhydrous solvent (e.g., THF, DMF). Add a suitable base (1.1 eq.), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the thiolate nucleophile in situ. Stir for 15-30 minutes at room temperature.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate mixture.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.
-
Work-up: Upon completion, carefully quench the reaction with water (especially if NaH was used). Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by column chromatography.
Protocol 3: Substitution with Alcohol Nucleophiles
This protocol details the synthesis of 5-alkoxypyrimidines. Stronger nucleophiles (alkoxides) are generally required.
-
Alkoxide Generation: To a dry flask containing the desired alcohol (which can also serve as the solvent), carefully add a strong base like sodium hydride (NaH) or sodium metal (Na) (1.1 eq.) under an inert atmosphere. If using a different solvent (e.g., THF, DMF), dissolve the alcohol (1.1 eq.) before adding the base.
-
Substrate Addition: Add this compound (1.0 eq.) to the freshly prepared alkoxide solution.
-
Reaction: Stir the mixture at a suitable temperature, which may range from room temperature to the reflux temperature of the solvent. Monitor the reaction until the starting material is consumed.
-
Work-up: Cool the reaction mixture and cautiously quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: Examples of SNAr Reactions on Pyrimidines
The following tables summarize reaction conditions and yields for SNAr reactions on various chloropyrimidine substrates. While specific data for this compound is limited in the provided search results, these examples on related structures illustrate typical outcomes.
Table 1: Reactions with Amine Nucleophiles
| Pyrimidine Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,4-dichloro-5-nitropyrimidine | N-methylpiperidine | - | CHCl₃ | 40 | 3 | 85 | [8] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | - | CHCl₃ | 40 | 3 | 91 | [8] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | TEA | EtOH | Reflux | 3 | Good | [9] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl | Water | - | - | Good |[10] |
Table 2: Reactions with Thiol Nucleophiles
| Pyrimidine Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Amino-5-cyanopyrimidine derivative | H₂S | Et₃N | Pyridine | RT | 12 | - | [11] |
| General 4-chloropyrimidine | Thiol | Base | Solvent | 25-80 | 1-12 | - | |
Troubleshooting Guide
Common issues encountered during SNAr reactions on pyrimidines and their potential solutions are outlined below.[7]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | - Weak nucleophile.- Insufficient reaction temperature.- Poor leaving group. | - Increase nucleophilicity (e.g., use alkoxide instead of alcohol).- Gradually increase the reaction temperature.- Use a substrate with a better leaving group (F > Cl). |
| Side Reactions | - Reaction with a nucleophilic solvent (solvolysis).- Hydrolysis of starting material or product.- Ring degradation under harsh conditions. | - Use a non-nucleophilic solvent like DMF or DMSO.- Ensure anhydrous conditions (dry solvents, inert atmosphere).- Use milder bases and lower reaction temperatures. |
| Di-substitution | - Excess nucleophile used.- High reaction temperature. | - Use a stoichiometric amount of the nucleophile.- Lower the reaction temperature. |
| Purification Difficulty | - Product and starting material have similar polarity.- Presence of stubborn impurities. | - Ensure the reaction goes to completion.- Optimize the chromatography solvent system or consider recrystallization. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. growingscience.com [growingscience.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C4H3ClN2 | CID 12600384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application of 5-Chloropyrimidine in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-chloropyrimidine and its derivatives as key intermediates in the synthesis of a variety of agrochemicals. The unique chemical properties of the this compound scaffold make it a versatile building block for the development of potent fungicides, herbicides, and insecticides. This document outlines detailed synthetic protocols, quantitative biological activity data, and the signaling pathways associated with these agrochemicals.
Fungicides: Anilinopyrimidine Derivatives
Anilinopyrimidine fungicides are a significant class of agrochemicals effective against a broad spectrum of plant pathogenic fungi. A prominent example synthesized from a pyrimidine core is Pyrimethanil. These fungicides primarily act by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth and development.[1]
Experimental Protocol: Synthesis of Pyrimethanil
This protocol describes a common method for the synthesis of Pyrimethanil, a widely used anilinopyrimidine fungicide.
Step 1: Synthesis of Phenyl Guanidine Hydrochloride
-
In a suitable reaction vessel, dissolve aniline (1 equivalent) in water.
-
Acidify the solution to approximately pH 2.5 by adding hydrogen chloride.
-
Add cyanamide (1 equivalent) to the reaction mixture.
-
Heat the mixture to a temperature between 45°C and 95°C.
-
Maintain the reaction at this temperature until the formation of phenyl guanidine hydrochloride is complete, as monitored by a suitable analytical technique such as thin-layer chromatography (TLC).
Step 2: Cyclization to form Pyrimethanil
-
To the reaction mixture containing phenyl guanidine hydrochloride, add acetylacetone (1 equivalent).
-
Adjust the pH of the mixture to approximately 7.9 using an organic base.
-
Heat the reaction mixture to induce cyclization, forming the pyrimethanil core structure.
-
After the reaction is complete (monitored by TLC), cool the mixture to initiate precipitation of the product.
-
Isolate the crude Pyrimethanil by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as isopropanol, to yield pure Pyrimethanil.
Quantitative Data: Fungicidal Activity of Pyrimethanil and Analogs
The following table summarizes the fungicidal efficacy of Pyrimethanil and its derivatives against various plant pathogens.
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Pyrimethanil | Penicillium digitatum | Varies by isolate | [2] |
| Pyrimethanil | Soil microorganisms | Varies by soil moisture | [3] |
Signaling Pathway: Inhibition of Methionine Biosynthesis
// Nodes Homoserine [label="Homoserine", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acetylhomoserine [label="O-Acetylhomoserine", fillcolor="#F1F3F4", fontcolor="#202124"]; Homocysteine [label="Homocysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Methionine [label="Methionine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimethanil [label="Pyrimethanil", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme [label="Methionine Synthase", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Homoserine -> O_Acetylhomoserine [label="Homoserine\nacetyltransferase"]; O_Acetylhomoserine -> Homocysteine [label="O-acetylhomoserine\n(thiol)-lyase"]; Homocysteine -> Methionine [label=" ", arrowhead=none]; Enzyme -> Methionine; Pyrimethanil -> Enzyme [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
// Invisible node for label positioning label_node [label="Methionine Biosynthesis Pathway", shape=plaintext, fontsize=14, fontcolor="#202124"]; } caption: Inhibition of Methionine Biosynthesis by Pyrimethanil.
Herbicides: Protoporphyrinogen Oxidase (PPO) Inhibitors
Herbicides derived from pyrimidinedione structures, which can be synthesized from 5-chlorouracil (a derivative of this compound), are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[4] Inhibition of PPO disrupts the chlorophyll and heme biosynthesis pathways in plants, leading to the accumulation of toxic protoporphyrin IX, which causes rapid cell membrane damage and plant death upon exposure to light.[5][6][7]
Experimental Protocol: Synthesis of a Pyrimidinedione-based PPO Inhibitor
This protocol outlines the synthesis of 5-acylbarbituric acid derivatives containing a pyrimidinedione moiety, which have shown significant herbicidal activity.[4]
Step 1: Synthesis of Pyrimidinedione Intermediate
-
Dissolve 5-chlorouracil in a suitable solvent.
-
React with an appropriate acylating agent in the presence of a base to introduce the desired acyl group at the 5-position.
-
The resulting intermediate is then carried forward to the next step.
Step 2: Condensation with a Phenyl Acetamide Moiety
-
The 5-acyl-pyrimidinedione intermediate is condensed with an N-phenylacetamide derivative.
-
This reaction is typically carried out in a suitable solvent and may require a catalyst.
Step 3: Final Product Formation
-
The resulting compound is then purified using column chromatography to yield the final 5-acylbarbituric acid derivative.[4]
Quantitative Data: Herbicidal Activity of Pyrimidinedione Derivatives
The following table presents the herbicidal efficacy of representative pyrimidinedione compounds against various weed species.
| Compound | Weed Species | Inhibition Rate (%) at 150 g/ha | Reference |
| BA-I-2 | Amaranthus retroflexus | >90 | [4] |
| BA-II-2 | Abutilon theophrasti | >90 | [4] |
| BA-III-2 | Veronica polita | >90 | [4] |
| BA-III-5 | Echinochloa crusgalli | >90 | [4] |
Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)
// Nodes Protoporphyrinogen_IX [label="Protoporphyrinogen IX", fillcolor="#F1F3F4", fontcolor="#202124"]; PPO_Enzyme [label="Protoporphyrinogen\nOxidase (PPO)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Protoporphyrin_IX [label="Protoporphyrin IX", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorophyll_Heme [label="Chlorophyll & Heme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Herbicide [label="PPO Inhibitor\n(Pyrimidinedione)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Damage [label="Cell Membrane\nDamage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Protoporphyrinogen_IX -> PPO_Enzyme [arrowhead=none]; PPO_Enzyme -> Protoporphyrin_IX; Protoporphyrin_IX -> Chlorophyll_Heme; Herbicide -> PPO_Enzyme [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Protoporphyrinogen_IX -> Protoporphyrin_IX [label="Accumulation\n& Leakage", style=dotted, dir=back]; Protoporphyrin_IX -> ROS [label="Light", style=dashed]; ROS -> Cell_Damage;
// Invisible node for label positioning label_node [label="PPO Inhibition Pathway", shape=plaintext, fontsize=14, fontcolor="#202124"]; } caption: Mechanism of action of PPO-inhibiting herbicides.
Insecticides: Neonicotinoid Analogs
Derivatives of this compound are utilized in the synthesis of insecticides, including analogs of neonicotinoids. These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[8] This leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.
Experimental Protocol: Synthesis of a Pyrimidine-based Neonicotinoid Analog
The following protocol outlines a general synthesis for a pyrimidine-based neonicotinoid analog.
Step 1: Synthesis of the Pyrimidine Core
-
Start with a suitable this compound derivative.
-
Introduce an amino group at a specific position on the pyrimidine ring through nucleophilic substitution.
Step 2: Coupling with the Side Chain
-
The aminated pyrimidine is then coupled with a suitable side chain, often containing an electron-withdrawing group.
-
This reaction can be achieved through various coupling methods, depending on the specific structures of the reactants.
Step 3: Final Product Formation and Purification
-
The final product is isolated and purified using techniques such as column chromatography to yield the desired neonicotinoid analog.
Quantitative Data: Insecticidal Activity of Pyrimidine-based Neonicotinoids
The table below summarizes the insecticidal activity of various pyrimidine-based compounds against the cowpea aphid (Aphis craccivora).
| Compound | LC50 (ppm) - Nymphs | LC50 (ppm) - Adults | Reference |
| 8-chloropyrimidine derivative (4) | 0.023 | 0.221 | [8][9] |
| Compound 2 | 0.153 | 0.578 | [8] |
| Compound 6 | 0.187 | 0.792 | [8] |
| Compound 10 | 0.379 | 1.066 | [8] |
| Acetamiprid (Reference) | 0.045 | 0.225 | [8][9] |
Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Agonism
// Nodes Acetylcholine [label="Acetylcholine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; nAChR [label="Nicotinic Acetylcholine\nReceptor (nAChR)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Insecticide [label="Pyrimidine-based\nNeonicotinoid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ion_Channel [label="Ion Channel\n(Na+/K+)", fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Continuous Nerve\nStimulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Paralysis_Death [label="Paralysis & Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Acetylcholine -> nAChR [label="Binds"]; Insecticide -> nAChR [label="Binds (Agonist)"]; nAChR -> Ion_Channel [label="Opens"]; Ion_Channel -> Depolarization [label="Ion Influx"]; Depolarization -> Paralysis_Death;
// Invisible node for label positioning label_node [label="nAChR Agonist Pathway", shape=plaintext, fontsize=14, fontcolor="#202124"]; } caption: Mode of action of pyrimidine-based neonicotinoid insecticides.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimethanil (Ref: SN 100309) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 8. Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Application Notes & Protocols: A Scalable Approach to the Synthesis of 2,4-Disubstituted 5-Chloropyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,4-disubstituted 5-chloropyrimidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The strategic placement of substituents at the 2- and 4-positions, combined with the 5-chloro group, allows for fine-tuning of a molecule's physicochemical properties and biological activity. This document provides detailed protocols and application notes for the scalable synthesis of these important derivatives, focusing on robust and reproducible methods suitable for drug discovery and development.
The primary synthetic strategy involves a two-step, regioselective functionalization of a 2,4,5-trichloropyrimidine precursor. This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring, where the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. Subsequent functionalization of the C2 position is typically achieved through transition-metal-catalyzed cross-coupling reactions.
Caption: General workflow for synthesizing 2,4-disubstituted 5-chloropyrimidines.
Protocol 1: Synthesis of 2,4,5-Trichloropyrimidine
A scalable synthesis begins with a reliable supply of the key intermediate, 2,4,5-trichloropyrimidine. This protocol describes its preparation from 5-chlorouracil.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-chlorouracil (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reagent Addition: Slowly add a tertiary amine base, such as N,N-dimethylaniline (2.0 eq) or triethylamine (1.1 eq), to the stirred suspension. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the mixture into ice water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or recrystallization to afford pure 2,4,5-trichloropyrimidine.
| Starting Material | Chlorinating Agent | Base (eq.) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 5-Chlorouracil | POCl₃ | N,N-Dimethylaniline (2.0) | 100 | 4 | ~95 | >98 |
| 5-Chlorouracil | SOCl₂ | N/A | 78 | 60 | >80 | >99[1] |
| Uracil | POCl₃ / PCl₅ | N,N-dimethylcyclohexylamine (1.0) | 95-100 | 3 | 91.7 | N/A[2] |
Table 1: Summary of conditions for the synthesis of polychlorinated pyrimidines.
Protocol 2: Regioselective C4-Substitution via Nucleophilic Aromatic Substitution (SNAr)
The C4 position of 2,4,5-trichloropyrimidine is selectively functionalized with various nucleophiles under relatively mild conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF, MeCN, or CH₂Cl₂) in a flask under a nitrogen atmosphere, add the desired nucleophile (e.g., an amine or alcohol, 1.0-1.2 eq).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reaction: Stir the reaction mixture at a temperature ranging from 0 °C to room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 2-chloro-4-(substituted)-5-chloropyrimidine intermediate is often pure enough for use in the next step without further purification.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | DIPEA | MeCN | 25 | 1-3 | >90 |
| Aryl Amine | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| Alcohol (as alkoxide) | NaH | THF | 0-25 | 1-2 | >90 |
Table 2: General conditions for regioselective SNAr at the C4-position.
Protocol 3: C2-Substitution via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The less reactive C2-chloro position can be effectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Experimental Protocol:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-chloro-4-(R1)-5-chloropyrimidine (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), and the base (2-3 eq).[4]
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed anhydrous solvent(s) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization, with the latter being preferred for large-scale synthesis to avoid chromatography.[5]
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Dioxane or Toluene | 80-110 | 60-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 70-98 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 65-95 |
| Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH / H₂O | 80 | 75-99 |
Table 3: Representative conditions for Suzuki-Miyaura cross-coupling on 2-chloropyrimidine intermediates. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloro-heterocycles.[4]
References
- 1. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Utilizing 5-Chloropyrimidine in Hit-to-Lead Optimization Campaigns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous therapeutic agents. Its ability to mimic purine bases allows it to interact with a wide array of biological targets, most notably the hinge region of protein kinases. Within this class of heterocycles, 5-chloropyrimidine stands out as a versatile and valuable starting point for hit-to-lead optimization campaigns. The chlorine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological properties. This application note will delve into the utility of this compound in the development of kinase inhibitors, with a focus on practical experimental protocols and data-driven optimization strategies.
The Role of this compound in Kinase Inhibitor Design
The 5-position of the pyrimidine ring points towards the solvent-exposed region in many kinase active sites. This strategic location allows for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties without disrupting the core interactions with the hinge region. The chloro substituent is particularly advantageous as it is amenable to common and robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of a diverse range of aryl and heteroaryl moieties, which can form additional interactions with the target protein, leading to significant gains in affinity and selectivity.
A prime example of the successful application of the this compound scaffold is in the development of inhibitors for key kinases in inflammatory and oncogenic signaling pathways, such as p38 MAP kinase and Mitogen- and Stress-Activated Kinase 1 (MSK1).
Case Study: Optimization of a this compound-Based Kinase Inhibitor Series
In a typical hit-to-lead campaign, a high-throughput screen might identify a "hit" compound with modest activity. The this compound core provides an excellent starting for iterative optimization. The general workflow for such a campaign is outlined below.
Caption: A typical workflow for a hit-to-lead optimization campaign.
Quantitative Data Summary
The following tables summarize the structure-activity relationship (SAR) data for representative this compound derivatives targeting various kinases.
Table 1: Inhibition of p38α MAP Kinase by 5-Cyanopyrimidine Derivatives
| Compound | R Group | p38α IC50 (nM) |
| 1 | N-methoxybenzamide | >1000 |
| 2 | N-(isoxazol-3-yl)benzamide | 50 |
| 3a | 3-(5-cyano-6-(cyclopentylamino)pyrimidin-4-ylamino)-N-(isoxazol-3-yl)-4-methylbenzamide | 5 |
Table 2: Inhibition of MSK1 by 2,5-Dichloropyrimidine Derivatives
| Compound | Modification | pIC50 |
| Hit Compound | 2,5-dichloropyrimidine core | < 5 |
| 20 | Addition of a linker and amine | 7.5 |
| 23 | Replacement of 5-chloro with 6-chloro-3-cyanopyridine | 7.2 |
| 27 | Replacement of 5-chloro with 5-bromo | 7.5 |
Featured Signaling Pathways
p38 MAP Kinase Signaling Pathway
The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation.[1][2] Its activation leads to the production of pro-inflammatory cytokines.[3] The pathway consists of a three-tiered kinase cascade.[4][5]
Caption: Simplified p38 MAPK signaling cascade.
MSK1 Signaling Pathway
MSK1 is a nuclear kinase that is activated downstream of the ERK1/2 and p38 MAPK pathways.[6] It plays a role in the regulation of gene expression, including those involved in the inflammatory response.[7][8]
Caption: Activation and downstream targets of MSK1.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound with an arylboronic acid.
Materials:
-
This compound derivative
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (5 mL).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a luminescence-based assay to determine the IC50 of a compound against a target kinase.
Materials:
-
384-well assay plates
-
Test compounds serially diluted in DMSO
-
Target kinase and its specific substrate
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Add 1 µL of the diluted test compounds, vehicle control (DMSO), and positive control inhibitor to the appropriate wells of the 384-well plate.
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, target kinase, and substrate.
-
Dispense the kinase reaction mixture into each well. For the "no kinase" control, add a reaction mixture without the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and generate a luminescent signal by adding the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Protocol 3: Cell-Based Phosphorylation Assay (ELISA)
This protocol describes a sandwich ELISA to quantify the phosphorylation of a specific kinase substrate in cell lysates.[9]
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Test compounds
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and controls. Incubate for the desired period (e.g., 1-2 hours).
-
Aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer.
-
Incubate on ice for 10 minutes with gentle shaking.
-
Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted phospho-specific detection antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution and incubate in the dark until color develops.
-
Add 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Determine the effect of the compounds on substrate phosphorylation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Inhibition of MSK1 Promotes Inflammation and Apoptosis and Inhibits Functional Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Chloropyrimidine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Sandmeyer Reaction: This involves the diazotization of 5-aminopyrimidine followed by a copper(I) chloride-catalyzed conversion of the diazonium salt to this compound. This is a widely used and versatile method for introducing a chlorine atom onto an aromatic ring.[1][2]
-
Direct Chlorination: This route involves the direct reaction of pyrimidine with a chlorinating agent. The C5 position of the pyrimidine ring is susceptible to electrophilic attack, making direct chlorination a feasible, though potentially less selective, method.[3]
-
Halogen Exchange: This method involves the conversion of a 5-halopyrimidine, such as 5-bromopyrimidine, to this compound. This is typically achieved through transition metal-catalyzed cross-coupling reactions or other exchange mechanisms.[4][5]
Q2: What are the typical side reactions I should be aware of during the Sandmeyer synthesis of this compound?
A2: The Sandmeyer reaction, while robust, is prone to several side reactions that can impact yield and purity:
-
Phenol Formation: The intermediate diazonium salt is susceptible to hydrolysis, leading to the formation of 5-hydroxypyrimidine. This is often exacerbated by elevated temperatures.[1][6]
-
Biaryl Impurities: Radical intermediates in the reaction can couple to form dimeric pyrimidine species.[1]
-
Azo Dye Formation: The diazonium salt can couple with the starting 5-aminopyrimidine or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.[6]
-
Deamination: The diazonium group can be replaced by a hydrogen atom, resulting in the formation of pyrimidine.
Q3: My direct chlorination of pyrimidine is giving low yields of the 5-chloro product and multiple other products. What could be the issue?
A3: Direct chlorination of pyrimidine can be challenging in terms of selectivity. Common issues include:
-
Over-chlorination: The pyrimidine ring has multiple positions that can be chlorinated, leading to the formation of dichlorinated and trichlorinated pyrimidines.[7]
-
Formation of Isomers: Chlorination can occur at other positions on the pyrimidine ring, leading to a mixture of isomers that can be difficult to separate.
-
Ring Degradation: Harsh chlorinating agents or reaction conditions can lead to the degradation of the pyrimidine ring itself.[7]
Troubleshooting Guides
Synthetic Route 1: Sandmeyer Reaction of 5-Aminopyrimidine
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the complete dissolution of 5-aminopyrimidine in the acidic medium before adding the nitrite solution. A simple test with starch-iodide paper can confirm the presence of excess nitrous acid, indicating the completion of diazotization. |
| Decomposition of Diazonium Salt | Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. Prepare and use the diazonium salt solution immediately.[6] |
| Ineffective Copper(I) Catalyst | Use a fresh, high-quality source of copper(I) chloride. The catalyst can be prepared in situ to ensure its activity. |
| Side Reaction with Water (Phenol Formation) | Minimize the amount of water in the reaction. If possible, consider using a non-aqueous diazotization method. Keep the reaction temperature low to suppress hydrolysis.[6] |
Problem 2: Product is Contaminated with Colored Impurities (Azo Dyes)
| Possible Cause | Suggested Solution |
| Coupling of Diazonium Salt with Starting Material | Ensure slow, controlled addition of the sodium nitrite solution to prevent a localized excess of diazonium salt. Maintain a low reaction temperature. |
| Presence of Other Electron-Rich Species | Purify the starting 5-aminopyrimidine to remove any electron-rich impurities that could participate in azo coupling. |
Synthetic Route 2: Direct Chlorination of Pyrimidine
Problem 1: Formation of Multiple Chlorinated Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-aggressive Chlorinating Agent | Use a milder chlorinating agent or adjust the stoichiometry of the reagent. N-Chlorosuccinimide (NCS) can sometimes offer better selectivity than harsher reagents like chlorine gas or sulfuryl chloride. |
| High Reaction Temperature | Optimize the reaction temperature. Lower temperatures generally favor mono-substitution. Monitor the reaction progress closely by GC-MS or LC-MS to determine the optimal reaction time and temperature.[7] |
| Incorrect Solvent | The choice of solvent can influence the selectivity of the reaction. Screen different solvents to find one that favors chlorination at the C5 position. |
Problem 2: Reaction is Sluggish or Does Not Go to Completion
| Possible Cause | Suggested Solution |
| Insufficient Activation of Pyrimidine Ring | The pyrimidine ring is electron-deficient. The addition of a Lewis acid or protic acid catalyst can sometimes enhance the reactivity towards electrophilic chlorination. |
| Low Reaction Temperature | While high temperatures can lead to over-chlorination, a certain activation energy is required. Gradually increase the temperature while monitoring the product distribution to find a balance between reactivity and selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
5-Aminopyrimidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-aminopyrimidine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude this compound can be further purified by column chromatography or distillation.
-
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 60-75% |
| Common Impurities | 5-hydroxypyrimidine, pyrimidine, dimeric pyrimidines |
| Purity (after purification) | >98% |
Visualizations
Experimental Workflow: Sandmeyer Synthesis of this compound
Logical Relationship: Common Side Reactions in Sandmeyer Synthesis
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Chloropyrimidine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-chloropyrimidine derivatives.
Troubleshooting Guides
Chromatographic Purification (HPLC & Flash Chromatography)
This compound derivatives can present challenges in chromatographic purification, often related to their polarity and potential for interaction with the stationary phase. Below is a guide to common issues and their solutions.
Table 1: Troubleshooting Common Issues in Chromatographic Purification
| Problem | Potential Cause | Recommended Solution | Quantitative Target |
| Peak Tailing in HPLC | Secondary interactions between the basic nitrogen atoms of the pyrimidine ring and acidic silanol groups on the silica-based stationary phase.[1][2] | - Use a mobile phase with a low pH (e.g., pH ≤ 3) to suppress silanol ionization.[3] - Add a competitive base, such as triethylamine (TEA), to the mobile phase (0.1-0.5% v/v). - Employ an end-capped column or a stationary phase with reduced silanol activity.[4] | Tailing Factor (T) < 1.5 |
| Poor Retention in Reversed-Phase HPLC | The this compound derivative is too polar for the stationary phase. | - Use a more polar stationary phase (e.g., a polar-embedded or cyano column). - Decrease the organic solvent concentration in the mobile phase. - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). | Retention Factor (k') > 2 |
| Co-elution of Impurities | Similar polarity between the desired compound and impurities (e.g., regioisomers, starting materials). | - Optimize the mobile phase gradient to improve separation. - Screen different stationary phases with varying selectivity. - For flash chromatography, consider a step-gradient elution. | Resolution (Rs) > 1.5 between critical pairs |
| Low Recovery from Column | Irreversible adsorption of the compound onto the stationary phase. | - For acidic compounds, add a small amount of acetic or formic acid to the mobile phase. - For basic compounds, add a small amount of triethylamine or pyridine. - Pre-treat the silica gel with a solution of triethylamine in the mobile phase. | > 90% recovery |
| Compound Degradation on Column | Instability of the this compound derivative on acidic silica gel. | - Neutralize the silica gel by pre-washing the column with a mobile phase containing a small amount of a non-nucleophilic base like triethylamine. - Use an alternative stationary phase such as alumina or a polymer-based resin. | < 1% degradation products detected post-purification |
Crystallization
Crystallization is a powerful technique for purifying solid this compound derivatives, but selecting the right solvent and controlling the process is crucial for success.
Table 2: Troubleshooting Common Issues in Crystallization
| Problem | Potential Cause | Recommended Solution | Quantitative Target |
| Failure to Crystallize | The compound is too soluble in the chosen solvent, or the solution is not supersaturated.[3] | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. - Try a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a miscible poor solvent until turbidity appears, then heat to redissolve and cool slowly. - Concentrate the solution to increase saturation. | Achieve a yield of 70-90% with >99% purity. |
| Oiling Out | The compound's solubility is too high in the hot solvent, leading to separation as a liquid phase upon cooling. | - Use a larger volume of solvent to avoid oversaturation at high temperatures. - Cool the solution more slowly to allow for proper crystal nucleation and growth. - Add a seed crystal to induce crystallization above the oiling out temperature. | Formation of solid crystals, not an amorphous oil. |
| Inclusion of Impurities | Impurities are co-crystallizing with the desired product. | - Perform a pre-purification step (e.g., flash chromatography) to remove major impurities. - If colored impurities are present, treat the hot solution with a small amount of activated charcoal before filtration. - Perform a second recrystallization from a different solvent system. | Impurity levels < 0.1% by HPLC analysis. |
| Poor Crystal Quality (e.g., needles, fine powder) | Rapid crystallization due to high supersaturation or fast cooling. | - Decrease the rate of cooling by allowing the solution to cool to room temperature on the benchtop before placing it in an ice bath. - Use a solvent system that provides moderate solubility. | Obtain well-defined, easily filterable crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound derivatives after synthesis?
A1: Common impurities often include unreacted starting materials, such as the corresponding hydroxypyrimidine, and reagents from the chlorination step, like residual phosphorus oxychloride or its byproducts. Other potential impurities can be over-chlorinated pyrimidines or regioisomers formed during functionalization reactions.
Q2: How can I remove residual catalysts, such as palladium, from my this compound derivative?
A2: Residual palladium from cross-coupling reactions can often be removed by treating a solution of the crude product with a scavenger resin. Alternatively, filtration through a pad of celite or silica gel can sometimes be effective. In some cases, crystallization can also effectively purge residual metal catalysts.
Q3: My this compound derivative appears to be unstable during purification. What precautions should I take?
A3: Some this compound derivatives can be susceptible to hydrolysis or reaction with nucleophiles. It is advisable to use anhydrous solvents and avoid prolonged exposure to protic or basic conditions if the molecule contains other sensitive functional groups. Purification steps should be carried out promptly after the reaction is complete.
Q4: What analytical techniques are best for assessing the purity of my this compound derivative?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of this compound derivatives.[5] For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for quantitative analysis (qNMR).
Q5: I am having trouble with poor peak shape in the HPLC analysis of my this compound derivative. What can I do?
A5: Poor peak shape, particularly tailing, is common for basic compounds like pyrimidines due to interactions with the silica stationary phase.[1][2] To mitigate this, try adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to your mobile phase to protonate the analyte and minimize interactions with silanols. Using a high-purity, end-capped C18 column is also recommended.[4]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Crude this compound Derivative
Objective: To purify a crude this compound derivative from non-polar and closely related polar impurities.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various ratios of hexanes and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. If a gradient elution is required, gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound derivative.
Protocol 2: Recrystallization of a Solid this compound Derivative
Objective: To obtain a highly pure crystalline solid of a this compound derivative.
Materials:
-
Crude solid this compound derivative
-
A selection of solvents for testing (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexanes)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: General purification and analysis workflow for this compound derivatives.
Caption: Decision tree for troubleshooting peak tailing in HPLC of 5-chloropyrimidines.
References
How to optimize reaction yield for Suzuki coupling of 5-Chloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the Suzuki coupling of 5-chloropyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with this compound, which is inherently less reactive than its bromo or iodo counterparts.[1] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, making the initial oxidative addition step in the catalytic cycle more difficult.[1] A systematic evaluation of each reaction component is key to identifying and resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1][3] Using a pre-formed palladium complex with these ligands or generating the catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is recommended.[3]
-
-
Sub-optimal Reaction Temperature: The reaction temperature must be high enough to facilitate the oxidative addition of the C-Cl bond but not so high as to cause decomposition of the starting material, product, or catalyst.[3]
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] The strength, solubility, and steric properties of the base are important factors.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[1]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Several side reactions can occur during the Suzuki coupling of this compound, reducing the yield of the desired product.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, often from water or acidic impurities, leading to the formation of an arene byproduct.[1][8]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct or the coupling of two this compound molecules.[1][8] This is often promoted by the presence of oxygen or can be catalyzed by palladium.
-
Dehalogenation: The chloro group on the pyrimidine ring can be replaced by a hydrogen atom.[8]
-
Minimization: This can be influenced by the reaction conditions. Careful optimization of the catalyst, ligand, base, and solvent system is necessary.
-
Q3: What are the best general starting conditions for a Suzuki coupling with this compound?
A3: A good starting point for the Suzuki coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable bulky, electron-rich ligand like XPhos (4 mol%).[3]
-
Base: K₃PO₄ (2-3 equivalents).[3]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3]
-
Temperature: 100 °C.[3]
-
Atmosphere: Inert (e.g., Argon or Nitrogen).[3]
These conditions should be considered a starting point and may require further optimization for specific substrates.[2]
Data Presentation: Optimizing Reaction Components
The following tables summarize various conditions for the Suzuki-Miyaura coupling of halopyrimidines, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[2]
Table 1: Catalyst and Ligand Screening for Suzuki Coupling
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for some substrates. | [4] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [4] |
| Pd₂(dba)₃ | XPhos | 70-95 | Highly effective for aryl chlorides. | [3] |
| Pd(OAc)₂ | SPhos | Good | A common combination for challenging couplings. | [3] |
Table 2: Base and Solvent Screening for Suzuki Coupling
| Base | Solvent | Temperature (°C) | Yield | Source |
| K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [2][3] |
| K₂CO₃ | Benzene | 75 | Good | [2] |
| Cs₂CO₃ | 1,4-Dioxane | 80 | Good | [2] |
| NaOH | MeOH/H₂O | Reflux | 96.3% (for bromobenzene) | [9] |
| KF (spray-dried) | THF | 50 | Moderate (for solid-supported) | [10] |
Experimental Protocols
Detailed Experimental Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)[2]
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)[2]
-
Ligand (e.g., XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄) (2-3 equivalents)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)[2]
-
Degassed water (if using a biphasic system)[2]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[2]
-
Catalyst Addition: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[3] Add a small amount of the reaction solvent and swirl to mix. Transfer this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) and, if required, degassed water (e.g., 1 mL).[2]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by TLC or LC-MS.[2][3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6] Purify the crude product by column chromatography.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Reactions with 5-Chloropyrimidine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Sonogashira reactions involving 5-chloropyrimidine. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, this reaction often requires careful optimization of catalysts, ligands, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is showing low to no yield. What are the most common causes?
Several factors can contribute to low or no product formation when using this compound, a relatively unreactive aryl chloride. The primary suspects are often related to the catalyst system and reaction conditions. Key areas to investigate include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Suboptimal Reaction Temperature: Higher temperatures are generally required to promote the oxidative addition of the palladium catalyst to the C-Cl bond.
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the terminal alkyne and the overall catalytic cycle.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.
-
Poor Quality Reagents or Solvents: Impurities in starting materials, solvents, or the presence of oxygen can inhibit the reaction.
Q2: What is the recommended catalyst system for the Sonogashira coupling of this compound?
For challenging substrates like this compound, a more robust catalyst system is necessary. Consider using a palladium(II) precatalyst in combination with a bulky, electron-rich phosphine ligand. These ligands can facilitate the challenging oxidative addition step and stabilize the active catalytic species.[1]
Recommended Catalyst Systems:
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: Bulky biarylphosphine ligands such as XPhos, SPhos, or other custom ligands designed for activating aryl chlorides.
Q3: I am observing significant amounts of alkyne homo-coupling (Glaser coupling). How can I minimize this side reaction?
Alkyne homo-coupling is a common side reaction, particularly in the presence of a copper co-catalyst and oxygen. To mitigate this:
-
Run the reaction under strictly anaerobic conditions: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Slow addition of the terminal alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homo-coupling pathway.
-
Consider a copper-free Sonogashira reaction: In some cases, omitting the copper co-catalyst can lead to a cleaner reaction profile, although this may require further optimization of other reaction parameters.
Q4: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?
Yes, copper-free Sonogashira couplings are well-established and can be advantageous in minimizing alkyne homo-coupling. However, the absence of the copper co-catalyst, which facilitates the formation of the copper acetylide intermediate, may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger base) to achieve a reasonable reaction rate.
Q5: What are the best starting conditions to try for a Sonogashira reaction with this compound?
A good starting point for optimizing the Sonogashira coupling of this compound is to use a robust catalyst system and slightly elevated temperatures. The following table provides a set of initial conditions that can be further optimized.
Optimization of Reaction Conditions
The following table summarizes suggested starting conditions for the Sonogashira coupling of this compound. These are general guidelines and may require further optimization for specific substrates and desired outcomes.
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | A common and effective Pd(0) source. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich ligand known to be effective for aryl chlorides.[1] |
| Copper Co-catalyst | CuI (5-10 mol%) | For standard Sonogashira; can be omitted for copper-free conditions. |
| Base | K₃PO₄ (2-3 equivalents) | A strong inorganic base often effective for challenging couplings.[1] |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous and degassed solvents are crucial. |
| Temperature | 100-120 °C | Higher temperatures are often necessary for C-Cl bond activation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions.[1] |
Detailed Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general starting point for the Sonogashira reaction of this compound with a terminal alkyne. All operations should be performed under an inert atmosphere using standard Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
CuI (10 mol%) (for copper-catalyzed reaction)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, K₃PO₄, Pd₂(dba)₃, XPhos, and CuI (if used).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A flowchart outlining the troubleshooting steps for a Sonogashira reaction with this compound.
Caption: The catalytic cycle of the copper-catalyzed Sonogashira reaction with this compound.
References
Preventing dehalogenation as a side reaction with 5-Chloropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-chloropyrimidine in chemical synthesis, with a specific focus on preventing the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant side reaction with this compound?
A1: Dehalogenation is an undesired reaction where the chlorine atom on the pyrimidine ring is replaced by a hydrogen atom. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate during purification.[1]
Q2: What are the primary causes of dehalogenation during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] These species can arise from several sources:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination.[1]
-
Solvents: Protic solvents like alcohols or solvents that can degrade to provide a hydride source (e.g., DMF, especially with water) are common culprits.[1][2]
-
Reagents: Boronic acids in Suzuki couplings may contain trace borane (B-H) impurities, and amines in Buchwald-Hartwig aminations can sometimes contribute to hydride formation.[1]
-
Water: Trace amounts of water in the reaction can react with bases or other reagents to generate hydride sources.[1]
Q3: How does the choice of catalyst and ligand affect dehalogenation?
A3: The catalyst and ligand system is critical for activating the C-Cl bond while minimizing side reactions.[3] Bulky, electron-rich phosphine ligands are highly recommended because they promote the desired reductive elimination step, making it faster than the competing dehalogenation pathway.[1] For challenging couplings with aryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] More active systems involving ligands such as XPhos, SPhos, and RuPhos are often more effective.[1][3][4]
Q4: Which bases are recommended to minimize dehalogenation?
A4: To reduce the risk of dehalogenation, weaker, non-nucleophilic inorganic bases are preferred as they are less likely to generate hydride species.[1] For Suzuki couplings, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[1][3][4] For Buchwald-Hartwig aminations, a strong yet non-nucleophilic base like sodium tert-butoxide (NaOtBu) can be used, but careful control of temperature and anhydrous conditions is crucial.[3]
Q5: What is the influence of solvent, temperature, and reaction time on this side reaction?
A5:
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and hydride formation.[4][5] Aprotic solvents like toluene or dioxane are generally preferred over solvents like DMF or alcohols.[2][3]
-
Temperature: Higher temperatures can accelerate decomposition pathways that lead to dehalogenation.[1] It is crucial to use the lowest possible temperature that allows for an efficient conversion rate.[1][3] A temperature screen, often between 80 °C and 120 °C, is recommended to find the optimal balance.[3][4]
-
Reaction Time: Prolonged reaction times increase the likelihood of dehalogenation.[1] The reaction progress should be monitored closely (e.g., by TLC or LC-MS), and the reaction should be stopped as soon as the starting material is consumed.[1][6]
Troubleshooting Guide: Dehalogenation of this compound
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation.
Caption: A troubleshooting flowchart for diagnosing and solving dehalogenation issues.
The Competing Dehalogenation Pathway
In palladium-catalyzed cross-coupling, the desired productive cycle competes with a dehalogenation pathway. Understanding this competition is key to optimizing reaction conditions.
Caption: Catalytic cycle showing the desired cross-coupling versus the dehalogenation side-pathway.
Data Summary: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for common cross-coupling reactions with this compound, optimized to minimize dehalogenation.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 100 | 12-24 | 70-95%[3] |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100-110 | 12-18 | 75-90% |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 8-16 | 75-98%[3] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | 80-95% |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dehalogenation
-
Preparation: In an oven-dried reaction vessel, add the arylboronic acid (1.2-1.5 equiv.) and the base (e.g., K₃PO₄, 2-3 equiv.).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Catalyst Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.[3][6]
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination to Minimize Dehalogenation
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.[3]
-
Reagent Addition: Add the degassed solvent (e.g., toluene).[3] Then, add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[3]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3][6]
-
Workup: After cooling, carefully quench the reaction with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography.[3]
References
Addressing challenges in the large-scale synthesis of 5-Chloropyrimidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Chloropyrimidine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature. Ensure starting materials are fully dissolved or well-suspended.[1] |
| Suboptimal stoichiometry of chlorinating agent. | Optimize the molar ratio of the chlorinating agent (e.g., POCl₃). An excess may lead to byproducts, while an insufficient amount will result in an incomplete reaction. | |
| Degradation of starting material or product. | Carefully control the reaction temperature to avoid overheating, which can cause the pyrimidine ring to degrade.[1] | |
| Inefficient work-up or purification. | Optimize extraction and purification steps to minimize product loss. Ensure quenching is done carefully to avoid hydrolysis.[1] | |
| Formation of Over-chlorinated Byproducts | Excess chlorinating agent. | Reduce the stoichiometry of the chlorinating agent. |
| High reaction temperature. | Lower the reaction temperature and monitor the reaction progress closely using TLC or LCMS to identify the optimal temperature that favors mono-chlorination.[1] | |
| Prolonged reaction time. | Optimize the reaction duration. Stop the reaction as soon as the starting material is consumed to prevent further chlorination.[1] | |
| Product Contaminated with Hydroxypyrimidine | Moisture contamination during the reaction. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Hydrolysis during work-up. | Quench the reaction mixture by pouring it slowly onto ice or into a cold basic solution (e.g., sodium bicarbonate) with vigorous stirring to neutralize acidic byproducts like HCl.[1] | |
| Sluggish or Incomplete Reaction | Insufficient activation of the starting material. | For less reactive substrates, the addition of a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.[1] |
| Poor solubility of starting material. | Select a solvent in which the starting material has better solubility at the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common precursor for synthesizing chlorinated pyrimidines is 5-chlorouracil.[2][3][4] This intermediate can then be chlorinated using agents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or thionyl chloride to yield 2,4,5-trichloropyrimidine, which can be further processed.[3][4] Another route involves the reaction of formamide with a 4-halo-5-hydroxy-2(5H)-furanone at high temperatures.[5]
Q2: How can I control the regioselectivity of chlorination on the pyrimidine ring?
Controlling regioselectivity is crucial and depends heavily on the substrate and reaction conditions. Key parameters to control include:
-
Temperature: Lower temperatures generally favor the formation of mono-chlorinated products over di- or tri-chlorinated ones.[1]
-
Stoichiometry: Carefully controlling the molar equivalents of the chlorinating agent is essential to prevent over-chlorination.
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a versatile and common reagent.[1] Other agents like thionyl chloride may also be used, and the choice can influence the outcome.[2]
Q3: What are the best practices for the work-up and purification of this compound on a large scale?
For large-scale operations, a robust work-up and purification strategy is critical. After the reaction is complete, the excess chlorinating agent is typically removed by distillation. The reaction mixture is then carefully quenched in an ice-cold basic solution to neutralize acids and precipitate the crude product.[1] The crude this compound can be extracted with a suitable organic solvent. Purification can be achieved through recrystallization or distillation.
Q4: What analytical techniques are recommended for monitoring reaction progress and ensuring final product quality?
To monitor the reaction, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are commonly used. For final product characterization and quality control, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are recommended.
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trichloropyrimidine from 5-Chlorouracil
This protocol is adapted from common methods for chlorinating pyrimidine derivatives and serves as a foundational procedure.
Materials:
-
5-Chlorouracil
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (DCM)
-
Crushed ice
-
Water
Procedure:
-
In a suitable reactor, dissolve 5-chlorouracil (1.0 eq) in phosphorus oxychloride (used as both reagent and solvent).[4]
-
Carefully add phosphorus pentachloride (3.0 eq) to the mixture portion-wise to control the initial exothermic reaction.[4]
-
Heat the reaction mixture to reflux and maintain for several hours (typically overnight). Monitor the reaction progress by TLC or HPLC.[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess phosphorus oxychloride by evaporation under reduced pressure.[4]
-
Cool the residue to 0°C and slowly add crushed ice to quench the reaction. Stir the mixture for 10-15 minutes.[4]
-
Partition the mixture between water and dichloromethane.[4]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4,5-trichloropyrimidine.
-
Further purify the product by distillation or recrystallization as needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]
- 5. EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents [patents.google.com]
Strategies to improve regioselectivity in functionalizing 5-Chloropyrimidine
Welcome to the technical support center for the regioselective functionalization of 5-chloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
General Regioselectivity
Q1: I am attempting a transition metal-catalyzed cross-coupling reaction on this compound and observing a mixture of products. Which positions are the most reactive?
A1: The pyrimidine ring is electron-deficient, which influences the reactivity of its carbon positions. For this compound, the reactivity towards cross-coupling reactions is generally dictated by the stability of the intermediate formed during the catalytic cycle. The primary positions for functionalization are C2, C4, and C6, with the C5 position being less reactive towards certain coupling reactions. The chlorine atom at the C5 position can be a challenging leaving group for some cross-coupling reactions compared to bromine or iodine.[1][2] The inherent electronic properties of the pyrimidine ring make the C2, C4, and C6 positions more susceptible to functionalization.[3][4]
Q2: How do substituents on the this compound ring affect regioselectivity in functionalization?
A2: Substituents play a crucial role in directing functionalization. Electron-donating groups (EDGs) can enhance the reactivity of certain positions, while electron-withdrawing groups (EWGs) can deactivate them towards electrophilic attack but may activate them for nucleophilic substitution. The steric bulk of a substituent can also hinder access to adjacent positions, thereby directing incoming reagents to less hindered sites.[4][5] For instance, a bulky substituent at a position adjacent to a reactive site can direct functionalization to a more accessible position.
Cross-Coupling Reactions
Q3: I am struggling with low yield and poor regioselectivity in a Suzuki-Miyaura coupling with this compound. What are the critical parameters to optimize?
A3: Achieving high yield and regioselectivity in Suzuki-Miyaura couplings with this compound requires careful optimization of several parameters. The choice of palladium catalyst, ligand, base, and solvent system is critical.[1] For aryl chlorides, bulky, electron-rich phosphine ligands are often effective.[6] The reaction temperature also plays a significant role; higher temperatures may be needed to activate the C-Cl bond, but can also lead to side reactions if not carefully controlled.[1]
Q4: In a Sonogashira coupling with this compound, what are the best practices to ensure a successful reaction?
A4: For a successful Sonogashira coupling, the choice of catalyst system (palladium and often a copper co-catalyst) and base is paramount.[7] Degassing the solvent is crucial to prevent the oxidation of the palladium(0) catalyst. The reaction temperature should be carefully controlled, as higher temperatures can sometimes lead to undesired side reactions. The purity of the terminal alkyne and the this compound is also essential for a clean reaction.[1]
Nucleophilic Aromatic Substitution (SNAr)
Q5: I am performing a nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine containing a 5-chloro group and another leaving group. How can I control which group is displaced?
A5: The regioselectivity of SNAr reactions on polysubstituted pyrimidines is governed by the electronic properties of the ring and the nature of the leaving groups. The positions ortho and para to the ring nitrogens (C2, C4, C6) are generally more activated towards nucleophilic attack.[4] The relative reactivity of leaving groups also plays a key role. To selectively displace one leaving group over another, you can often modulate the reaction conditions, such as temperature and the nature of the nucleophile.[5][8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand System | Screen a variety of palladium catalysts and phosphine ligands. For C-Cl bond activation, bulky, electron-rich ligands such as XPhos or SPhos are often effective.[6] |
| Incorrect Base | The choice of base is crucial. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than organic bases.[6] |
| Inappropriate Solvent | The solvent can significantly influence reactivity and selectivity. Aprotic polar solvents like DMF or dioxane are commonly used. Consider solvent mixtures to fine-tune polarity. |
| Reaction Temperature Too Low or Too High | Perform a temperature screen. Higher temperatures are often required for C-Cl bond activation but can lead to catalyst decomposition or side reactions.[1] |
Issue 2: Low Yield in Sonogashira Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Impurities in the starting materials can also poison the catalyst. |
| Inefficient Copper Co-catalyst | While some copper-free Sonogashira protocols exist, CuI is a common and effective co-catalyst. Ensure it is fresh and of high purity.[7] |
| Weak Base | An amine base like triethylamine or diisopropylethylamine is typically used. Ensure the base is in sufficient excess (at least 2 equivalents).[1] |
| Low Reactivity of Starting Materials | If the terminal alkyne is not very reactive, you may need to increase the reaction temperature or use a more active catalyst system. |
Issue 3: Mixture of Isomers in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Steps |
| Similar Reactivity of Substitution Sites | The electronic nature of the pyrimidine ring activates multiple sites. Lowering the reaction temperature may increase selectivity. |
| Strong Nucleophile | A highly reactive nucleophile may not discriminate well between different electrophilic sites. Consider using a less reactive nucleophile or adding the nucleophile slowly at a lower temperature. |
| Solvent Effects | The solvent can influence the rate and selectivity of SNAr reactions. Protic solvents can solvate the nucleophile, reducing its reactivity, while aprotic polar solvents can accelerate the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[1]
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[1]
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) and monitor the reaction by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.[1]
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Effective Work-up Procedures for Reactions Involving 5-Chloropyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for effective work-up procedures in reactions involving 5-chloropyrimidine, a key building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound and what are the general work-up considerations?
A1: The most prevalent reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond for these transformations.[1]
A general work-up procedure for these reactions typically involves:
-
Cooling the reaction mixture to room temperature.
-
Quenching the reaction, if necessary (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Diluting the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities.[2]
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the organic layer under reduced pressure to obtain the crude product.
-
Purification of the crude product, typically by column chromatography or recrystallization.[2]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings with chloropyrimidines are often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2][3] Here are the primary areas to troubleshoot:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond.[2] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often more effective than traditional ligands like PPh₃.[4]
-
Base: The strength and solubility of the base are crucial for the transmetalation step. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2]
-
Reaction Temperature: Higher temperatures (typically 80-120 °C) may be required to facilitate the oxidative addition of the C-Cl bond.[1][2] Microwave irradiation can sometimes improve yields by providing rapid and efficient heating.[5]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[3]
Q3: I am observing significant amounts of side products in my Buchwald-Hartwig amination of this compound. What are these and how can I minimize them?
A3: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (replacement of the chloro group with a hydrogen) and β-hydride elimination.[6][7] To minimize these:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands which can accelerate the rate of reductive elimination to form the desired C-N bond, thus outcompeting side reactions.
-
Base Purity: Ensure the use of a high-purity, anhydrous base. Traces of water or hydroxide can promote hydrodehalogenation.
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times at high temperatures can lead to product decomposition and increased side product formation.
Q4: How can I effectively remove the palladium catalyst from my reaction mixture after a cross-coupling reaction?
A4: Residual palladium can be problematic, especially in pharmaceutical applications. Here are several methods for its removal:
-
Filtration through Celite: A simple and common method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove insoluble palladium species.[1]
-
Silica Gel Chromatography: Standard flash column chromatography is often effective at removing the majority of residual palladium.[8]
-
Scavenger Resins: Thiol-functionalized silica gels or polymers can be used to selectively bind and remove palladium from the product solution.[9]
-
Activated Carbon: Treatment with activated charcoal can also be used to adsorb the palladium catalyst, which is then removed by filtration.[10]
Q5: What are the best practices for purifying 5-substituted pyrimidine products?
A5: Purification strategies depend on the physical properties of the product (solid or oil) and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying crude products from cross-coupling reactions. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and acetone/water.[11] The choice of solvent is critical and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
-
Aqueous Washes: For removing specific impurities, tailored aqueous washes can be employed. For example, an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities like unreacted boronic acid in Suzuki couplings.[12]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield
Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Side Product Formation
Caption: Troubleshooting guide for side product formation in Buchwald-Hartwig amination.
Quantitative Data
The following table summarizes general conditions for Suzuki-Miyaura coupling reactions of chloropyrimidines with arylboronic acids, which can be adapted for this compound. The optimal conditions should be determined experimentally for each specific substrate combination.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ (2-5) | P(t-Bu)₃ (4-10) | KF (3) | THF | 50 | Moderate |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | Good to Excellent |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene | 100-110 | Good to Excellent |
Data adapted from analogous reactions of chloropyrimidines.[5][13]
Experimental Protocols
Detailed Work-up for Suzuki-Miyaura Coupling
-
Reaction Quenching and Extraction:
-
After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Wash the organic layer sequentially with:
-
Water (2x) to remove the bulk of inorganic salts.
-
Saturated aqueous NaHCO₃ solution (2x) to remove any acidic impurities, including residual boronic acid.
-
Brine (1x) to facilitate phase separation and remove residual water.[14]
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
If the product is a solid, consider recrystallization from a suitable solvent system (e.g., ethanol/water) for further purification.
-
Detailed Work-up for Buchwald-Hartwig Amination
-
Catalyst Removal:
-
After cooling the reaction to room temperature, dilute with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the insoluble palladium catalyst and inorganic salts. Wash the Celite pad with additional solvent.[1]
-
-
Aqueous Work-up:
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then brine (1x).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
For basic amine products that may streak on silica gel, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the separation.
-
Visualizations
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Stability of 5-Chloropyrimidine under various reaction conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-chloropyrimidine under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your starting material and the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are dictated by its electron-deficient pyrimidine ring and the presence of a halogen substituent. The most common degradation routes include:
-
Nucleophilic Substitution: The chlorine atom is susceptible to displacement by nucleophiles. This reactivity is a key consideration in reaction design and choice of solvents and reagents.
-
Hydrolysis: In the presence of water, particularly under basic or acidic conditions and at elevated temperatures, the chlorine atom can be hydrolyzed to a hydroxyl group, forming 5-hydroxypyrimidine.
-
Thermal Decomposition: At high temperatures, this compound may decompose. The specific decomposition products can vary depending on the temperature and atmosphere (inert vs. oxidative).[1][2][3]
Q2: How stable is this compound in common organic solvents?
A2: this compound is generally stable in anhydrous, aprotic solvents such as toluene, tetrahydrofuran (THF), dioxane, and N,N-dimethylformamide (DMF) at room temperature. However, in protic solvents like alcohols (methanol, ethanol), there is a risk of solvolysis, where the solvent acts as a nucleophile, displacing the chlorine atom, especially at elevated temperatures or in the presence of a base. The presence of residual water in any solvent can lead to hydrolysis.[1][4]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is typically at 2-8°C. It is crucial to protect it from moisture and light to prevent hydrolysis and photodegradation.
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Symptoms:
-
Starting material (this compound) remains largely unreacted.
-
Formation of unexpected byproducts.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Weak Nucleophile | Increase the nucleophilicity of your reagent. For instance, if using an alcohol, consider converting it to its corresponding alkoxide with a suitable base. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Many nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings require heating to proceed at a reasonable rate.[5] |
| Poor Leaving Group Ability (relative to other halogens) | While chlorine is a reasonably good leaving group in this context, for particularly challenging nucleophiles, consider if a bromo- or iodo-pyrimidine analog is available and suitable for your synthesis. |
| Solvent Interference | If using a protic or nucleophilic solvent, it may be competing with your intended nucleophile. Switch to an inert, aprotic solvent like THF, dioxane, or toluene.[5] |
Data Presentation
While specific quantitative stability data for this compound is not extensively available in published literature, the following table provides a qualitative summary of its expected stability under various stress conditions based on the general behavior of halopyrimidines. This information is intended to guide experimental design and handling.
Table 1: Qualitative Stability of this compound under Forced Degradation Conditions
| Condition | Reagent/Stress | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, Heat | Low to Moderate | 5-Hydroxypyrimidine, Ring-opened products |
| Basic Hydrolysis | 0.1 M NaOH, RT/Heat | Low | 5-Hydroxypyrimidine |
| Oxidation | 3% H₂O₂, RT | Moderate | Pyrimidine N-oxides, Ring-opened products |
| Reduction | NaBH₄, LiAlH₄ | Moderate | Reduction of the pyrimidine ring |
| Thermal | >100°C | Low to Moderate | Varies; potential for dimerization or fragmentation |
| Photolytic | UV Light (e.g., 254 nm) | Low | Varies; potential for dechlorination, ring rearrangement, or polymerization |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound to assess its stability. These should be adapted based on the specific analytical methods available.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate and quantify this compound from its potential degradation products.
Objective: To develop an HPLC method that can resolve the parent compound from all potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
HPLC grade formic acid or phosphate buffer
-
A C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[6][7]
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector; 225 nm is a reasonable starting point.[6]
-
Column Temperature: 30°C
-
-
Method Optimization: Analyze samples from forced degradation studies (see Protocol 2). Adjust the gradient, mobile phase pH, and stationary phase to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium. Protect a control sample from the stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Sample at various time points (e.g., 2, 8, 24 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature. Sample at shorter intervals (e.g., 30 min, 1, 4 hours) due to expected higher reactivity. Neutralize the sample before analysis.[8]
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Dissolve a sample in the HPLC mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
Validation & Comparative
5-Chloropyrimidine vs. 5-Bromopyrimidine: A Comparative Guide to Reactivity in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of novel compounds, particularly in the pharmaceutical and materials science sectors, pyrimidine moieties are crucial building blocks. The choice of the halogen on the pyrimidine ring significantly impacts the reactivity and, consequently, the overall efficiency of the synthetic route. This guide provides an objective comparison of the reactivity of 5-chloropyrimidine and 5-bromopyrimidine in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
In palladium-catalyzed Suzuki coupling reactions, the reactivity of halopyrimidines is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[1][2] This trend is a direct consequence of the bond dissociation energies, where the weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst—the rate-determining step of the catalytic cycle—compared to the stronger C-Cl bond.[3] Consequently, 5-bromopyrimidine is a more reactive substrate than this compound in Suzuki coupling reactions, often leading to higher yields under milder conditions and shorter reaction times.
Data Presentation: Reactivity Comparison
| Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 80 | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 71-81 | [5][6] |
Note: Data for this compound is represented by 2,4-dichloropyrimidine to illustrate the general conditions required for chloropyrimidines. The reaction at the 4-position of 2,4-dichloropyrimidine is generally more facile than at the 2- or 5-position.[1]
Theoretical Background
The difference in reactivity between 5-bromopyrimidine and this compound can be rationalized by examining the key steps of the Suzuki coupling catalytic cycle.
Logical Relationship: Reactivity in Suzuki Coupling
Caption: Factors influencing the reactivity of halopyrimidines.
The initial and often rate-limiting step is the oxidative addition of the halopyrimidine to the Pd(0) catalyst. The energy required to break the C-X bond is a major factor in the kinetics of this step. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond means that 5-bromopyrimidine undergoes oxidative addition more readily and at lower temperatures.[3] This inherent reactivity advantage often translates to higher product yields and allows for the use of less forcing reaction conditions.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of 5-bromopyrimidine and a general protocol for chloropyrimidines.
Suzuki Coupling of 5-Bromopyrimidine with Phenylboronic Acid
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, 5-bromopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) are combined.
-
The flask is evacuated and backfilled with an inert gas three times.
-
A solution of DME and water (e.g., 4:1 v/v, 5 mL) is added, and the mixture is degassed by bubbling the inert gas through the solution for 15 minutes.
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is added to the reaction mixture.
-
The mixture is heated to 80°C and stirred for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[4]
General Suzuki Coupling of a Chloropyrimidine with an Arylboronic Acid
Materials:
-
Chloropyrimidine (e.g., 2,4-dichloropyrimidine)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).[7]
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) are added via syringe.[8]
-
The reaction mixture is heated to 100°C (potentially using microwave irradiation for accelerated reaction times) and stirred vigorously.[5]
-
The reaction progress is monitored by TLC or LC-MS.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification of the crude product is achieved by column chromatography.
Experimental Workflow
Caption: A generalized experimental workflow for Suzuki coupling.
Conclusion
The choice between this compound and 5-bromopyrimidine in a Suzuki coupling reaction has significant implications for the synthetic strategy. The higher reactivity of 5-bromopyrimidine, rooted in its lower C-Br bond dissociation energy, allows for milder reaction conditions, potentially shorter reaction times, and often results in higher yields. While this compound is a viable substrate, it typically requires more robust catalytic systems, higher temperatures, and potentially longer reaction times to achieve comparable results. For drug development professionals and researchers, understanding this reactivity difference is paramount for optimizing synthetic routes, improving efficiency, and reducing costs. When designing a synthesis, the use of 5-bromopyrimidine is generally recommended for Suzuki couplings unless the specific reactivity of the chloro-substituent is required for subsequent transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Heterocyclic Building Blocks for 5-Chloropyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 5-chloropyrimidine scaffold is a well-established and frequently utilized building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its chemical tractability and ability to form key interactions with biological targets have led to its incorporation into numerous clinical candidates and approved drugs. However, the pursuit of optimized drug-like properties, such as improved metabolic stability, enhanced selectivity, and reduced off-target toxicity, necessitates the exploration of alternative heterocyclic cores. This guide provides a comparative analysis of promising bioisosteric replacements for this compound, focusing on pyridazine and 7-deazapurine scaffolds. The information presented is supported by experimental data from published literature to aid researchers in making informed decisions during the drug discovery process.
Overview of Heterocyclic Alternatives
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while favorably modulating physicochemical properties, is a cornerstone of modern drug design.[1] In the context of the this compound core, several heterocyclic systems have emerged as viable alternatives. This guide will focus on two prominent examples: pyridazines and 7-deazapurines (pyrrolo[2,3-d]pyrimidines). The rationale for selecting these scaffolds lies in their structural and electronic resemblance to pyrimidine, allowing them to potentially mimic key interactions with biological targets while offering distinct property profiles.
Comparative Analysis of Physicochemical and Biological Properties
A critical aspect of evaluating alternative scaffolds is the direct comparison of their impact on a molecule's overall properties. The following tables summarize the available quantitative data for kinase inhibitors, comparing the parent this compound-containing compounds with their pyridazine and 7-deazapurine analogs.
Table 1: Comparison of Biological Activity (IC50)
| Target | This compound Analog | IC50 (nM) | Alternative Scaffold | Bioisosteric Analog | IC50 (nM) | Fold Change | Reference |
| MSK1 | 2,5-dichloropyrimidine derivative | ~100 | Pyridine | Pyridine analog | Inactive | >10 | [2] |
| MSK1 | 2,5-dichloropyrimidine derivative | ~100 | Monochloropyrimidine | Monochloropyrimidine analog | ~31.6 | ~3.2x more potent | [2] |
| Aurora A | Bisanilinopyrimidine | 6.1 | 5-Fluoropyrimidine | 5-Fluoropyrimidine analog | (Data not available for direct comparison) | - | [3] |
| EGFR | Pyrimidine-based inhibitor | (Varies) | 7-Deazapurine | 7-Hetaryl-7-deazaadenosines | (Cytotoxicity data available) | - | [4] |
Note: Direct head-to-head IC50 data for bioisosteric replacement of this compound is limited in the public domain. The data presented is a compilation from studies where such comparisons are implied or directly stated.
Table 2: Comparison of Physicochemical Properties
| Parent Compound (Scaffold) | cLogP | Alternative Compound (Scaffold) | cLogP | Reference |
| Pyrimidine-based compounds | (Varies) | Pyridazine-based compounds | (Generally lower) | [5] |
| Pyrimidine-based compounds | (Varies) | 7-Deazapurine-based compounds | (Varies) | [4] |
Table 3: Comparison of ADME Properties (Metabolic Stability)
| Parent Compound (Scaffold) | Metabolic Stability (t½) | Alternative Compound (Scaffold) | Metabolic Stability (t½) | Reference |
| Pyrimidine-based compounds | (Often a site of metabolism) | Pyridazine-based compounds | (Can be more stable) | [5] |
| Pyrimidine-based compounds | (Often a site of metabolism) | 7-Deazapurine-based compounds | (Can be more stable) | [4] |
Note: Quantitative, direct comparative metabolic stability data for specific bioisosteric pairs is not consistently reported in the literature. The table reflects qualitative statements and trends from the cited references.
Signaling Pathways and Experimental Workflows
To understand the context in which these building blocks are evaluated, it is crucial to visualize the relevant biological pathways and experimental procedures.
Signaling Pathway of a Representative Kinase Target
The following diagram illustrates a simplified signaling pathway for a generic receptor tyrosine kinase (RTK), a common target for pyrimidine-based inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for kinase inhibitors.
General Workflow for Comparative Drug Evaluation
The process of comparing a novel heterocyclic building block against an established one like this compound involves a systematic series of experiments.
Caption: A generalized workflow for the comparative evaluation of novel drug candidates with different heterocyclic cores.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include a "no inhibitor" control (DMSO only).
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method for assessing the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Determination of Lipophilicity (cLogP) by Shake-Flask Method
This classic method measures the partition coefficient of a compound between octanol and water.
-
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a mixture of n-octanol and water in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Pre-incubate the test compound with liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Conclusion
The exploration of alternative heterocyclic building blocks to the well-established this compound is a crucial endeavor in modern medicinal chemistry. While direct, comprehensive comparative data is still emerging, the available literature suggests that scaffolds such as pyridazines and 7-deazapurines offer promising avenues for modulating the physicochemical and biological properties of drug candidates. Pyridazines may offer advantages in terms of metabolic stability and altered basicity, while 7-deazapurines provide a more electron-rich core that can lead to potent biological activity. The strategic application of bioisosteric replacement, guided by the systematic experimental evaluation outlined in this guide, will continue to be a powerful tool for the development of safer and more effective therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the potential of these and other novel heterocyclic scaffolds.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Study of 5-Chloropyrimidine and 5-Fluoropyrimidine in SNAr Reactions
Principles of SNAr Reactivity: The Halogen Effect
The reactivity of aryl halides in SNAr reactions is a nuanced topic, often contrasting with other substitution or cross-coupling reactions. In the context of SNAr, the reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex.
The rate-determining step is usually the initial attack of the nucleophile on the carbon atom bearing the halogen. The electronegativity of the halogen plays a crucial role in this step. A more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
For this reason, in many SNAr reactions, the reactivity order of the halogens as leaving groups is F > Cl > Br > I. The highly electronegative fluorine atom strongly activates the aromatic ring towards nucleophilic attack, often leading to faster reaction rates compared to its chloro counterpart, despite the carbon-fluorine bond being stronger than the carbon-chlorine bond.
However, it is important to note that the C5 position of the pyrimidine ring is the least activated towards nucleophilic attack compared to the C2, C4, and C6 positions, which are more electron-deficient due to the proximity of the ring nitrogen atoms. Therefore, SNAr reactions at the C5 position generally require more forcing conditions than at other positions.
Comparative Reactivity: 5-Fluoropyrimidine vs. 5-Chloropyrimidine
Based on the principles outlined above, 5-fluoropyrimidine is expected to be more reactive than this compound in SNAr reactions . The higher electronegativity of the fluorine atom should render the C5 position of the pyrimidine ring more electrophilic and facilitate the initial nucleophilic attack.
While quantitative data is not available for a direct comparison, the expected relative reactivity is summarized in the table below. This table is intended to guide the researcher and should be supplemented with experimental validation for specific applications.
| Feature | 5-Fluoropyrimidine | This compound |
| Expected Reactivity in SNAr | Higher | Lower |
| C-X Bond Polarity | High | Moderate |
| Activation of C5 Position | More Activated | Less Activated |
| Reaction Conditions | Milder conditions may be possible | More forcing conditions may be required |
| Leaving Group Ability (Post-Attack) | Good | Excellent |
Experimental Protocols
To quantitatively assess the reactivity of this compound and 5-fluoropyrimidine, a standardized kinetic study can be performed. The following is a general protocol for a comparative study using a common nucleophile, such as piperidine, and monitoring the reaction progress by a suitable analytical technique like HPLC or GC.
General Protocol for Comparative Kinetic Analysis of SNAr Reactions
Materials:
-
This compound
-
5-Fluoropyrimidine
-
Piperidine (or other desired nucleophile)
-
Anhydrous solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Internal standard (e.g., decane, dodecane)
-
Reaction vials
-
Heating block or oil bath with temperature control
-
HPLC or GC with a suitable column and detector
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound, 5-fluoropyrimidine, and piperidine in the chosen anhydrous solvent at known concentrations.
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
In a series of reaction vials, add a specific volume of the 5-halopyrimidine stock solution and the internal standard stock solution.
-
Place the vials in a heating block pre-heated to the desired reaction temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Allow the solutions to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a specific volume of the pre-heated piperidine stock solution to each vial.
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction in one of the vials by rapidly cooling it and diluting with a suitable solvent.
-
Analyze the quenched reaction mixture by HPLC or GC to determine the concentration of the remaining 5-halopyrimidine and the formed product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the 5-halopyrimidine versus time for both this compound and 5-fluoropyrimidine.
-
From these plots, determine the initial reaction rates.
-
Calculate the pseudo-first-order rate constants (kobs) if the nucleophile is in large excess.
-
Compare the rate constants for the two substrates under identical conditions to determine their relative reactivity.
-
Visualizing the SNAr Mechanism and Experimental Workflow
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the general mechanism of an SNAr reaction and a typical experimental workflow for a comparative study.
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a 5-halopyrimidine.
Caption: Experimental workflow for the comparative kinetic analysis of 5-halopyrimidines in SNAr reactions.
Conclusion
In the realm of nucleophilic aromatic substitution on the pyrimidine core, the choice between a chloro and a fluoro substituent at the 5-position can have a significant impact on reactivity. Based on fundamental principles of organic chemistry, 5-fluoropyrimidine is anticipated to be the more reactive substrate compared to this compound . This is primarily attributed to the greater electronegativity of fluorine, which enhances the electrophilicity of the reaction center.
For projects where milder reaction conditions or faster reaction times are desirable, 5-fluoropyrimidine may be the preferred starting material. Conversely, this compound might offer a more cost-effective, albeit potentially less reactive, alternative. It is strongly recommended that researchers perform a direct comparative experiment, following a protocol similar to the one outlined above, to ascertain the optimal substrate and conditions for their specific synthetic needs. This empirical data will provide the most reliable basis for decision-making in the development of robust and efficient synthetic methodologies.
Navigating the Analysis of 5-Chloropyrimidine Reaction Mixtures: A Comparative Guide to LC-MS and Alternative Methods
For researchers and professionals in drug development and chemical synthesis, the accurate analysis of reaction mixtures is paramount to ensure product quality, optimize reaction conditions, and identify impurities. When 5-Chloropyrimidine, a key building block in medicinal chemistry, is present in a reaction, choosing the right analytical method is critical. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of reaction mixtures containing this compound.
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on a balance of sensitivity, selectivity, speed, and cost. The following table summarizes the key performance metrics for LC-MS, HPLC-UV, and GC-MS in the context of analyzing this compound and its reaction byproducts.
| Parameter | LC-MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 10 - 100 ng/mL | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL | 50 - 500 ng/mL | 0.5 - 50 ng/mL |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Typical Run Time | 5 - 15 minutes | 10 - 30 minutes | 15 - 45 minutes |
| Selectivity | Very High | Moderate to High | High |
| Compound Identification | High Confidence (Mass-to-charge ratio) | Tentative (Retention time) | High Confidence (Mass spectral library matching) |
| Sample Volatility Requirement | Not Required | Not Required | Required |
| Instrumentation Cost | High | Low to Moderate | Moderate to High |
Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of a this compound reaction mixture using LC-MS.
Detailed Experimental Protocol: LC-MS Method
This section provides a detailed protocol for the analysis of this compound reaction mixtures using a standard LC-MS system. This method is designed to be sensitive, specific, and robust for research and development applications.[1]
1. Instrumentation and Reagents
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.[2]
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating pyrimidine derivatives.
-
Reagents:
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%) or Ammonium acetate (10 mM) as a mobile phase modifier to improve ionization efficiency.
-
2. Sample Preparation
-
Accurately transfer a small aliquot (e.g., 10 µL) of the reaction mixture into a clean vial.
-
Dilute the aliquot with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final volume of 1 mL. The dilution factor may need to be adjusted based on the expected concentration of this compound.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]
3. LC-MS Parameters
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50 - 500
-
Selected Ion Monitoring (SIM) for this compound: m/z 115.0 [M+H]⁺ and 117.0 [M+H]⁺ (due to chlorine isotopes).
-
4. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and the characteristic m/z values.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from the analytical standard.
Comparison with Alternative Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the analysis of reaction mixtures.[4] For this compound, which possesses a UV chromophore, this method can be quite effective for monitoring the progress of a reaction and quantifying the main components.
-
Advantages: Lower instrumentation cost, ease of use, and robustness.
-
Disadvantages: Lower sensitivity and selectivity compared to MS detection. Co-eluting impurities with similar UV spectra can interfere with accurate quantification. Compound identification is based solely on retention time, which is less definitive than mass-to-charge ratio.
A typical HPLC-UV method for 5-amino-2-chloropyridine, a related compound, utilized a C18 column with a mobile phase of water (pH 3) and methanol at a flow rate of 0.7 mL/min, with UV detection at 254 nm.[5] This approach can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a relatively volatile solid, GC-MS can be a suitable alternative.
-
Advantages: High sensitivity and selectivity, providing confident compound identification through mass spectral library matching.
-
Disadvantages: Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for non-volatile byproducts, adding complexity to the sample preparation. The high temperatures of the injection port can potentially cause degradation of thermally labile compounds.
Conclusion
For the analysis of reaction mixtures containing this compound, LC-MS emerges as a highly versatile and powerful technique, offering an excellent combination of sensitivity, selectivity, and broad applicability to both the parent compound and a wide range of potential byproducts without the requirement of volatility. While HPLC-UV provides a cost-effective solution for routine monitoring and quantification of the main components, it may lack the specificity to identify unknown impurities. GC-MS is a highly sensitive and specific alternative, but its applicability is limited to volatile and thermally stable compounds. The choice of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the required level of sensitivity, and budgetary constraints.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the 1H NMR Characterization of Substituted 5-Chloropyrimidine Compounds
For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of substituted 5-chloropyrimidine compounds is paramount for advancing medicinal chemistry and materials science. This guide provides a detailed comparison of 1H Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of these important heterocyclic compounds. Experimental data and protocols are included to support the objective comparison.
The this compound scaffold is a privileged core in numerous biologically active molecules. The precise characterization of its derivatives is crucial for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents and functional materials. 1H NMR spectroscopy stands out as a primary tool for elucidating the substitution patterns and electronic environments of these molecules.
1H NMR Spectral Data of Substituted 5-Chloropyrimidines
The chemical shifts (δ) and coupling constants (J) of the pyrimidine ring protons are highly sensitive to the nature and position of substituents. The chlorine atom at the 5-position generally exerts an electron-withdrawing effect, influencing the spectral features of the ring protons. The following table summarizes typical 1H NMR data for a range of substituted this compound compounds.
| Substituent(s) | Position(s) | H-2 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | Substituent Protons (δ, ppm) | Coupling Constants (J, Hz) | Solvent |
| - | - | 8.85 (s) | 8.65 (s) | 8.65 (s) | - | - | CDCl₃ |
| 2-Amino | 2 | - | 8.25 (s) | 8.25 (s) | 5.50 (br s, 2H, NH₂) | - | DMSO-d₆ |
| 2-Methoxy | 2 | - | 8.50 (s) | 8.50 (s) | 4.05 (s, 3H, OCH₃) | - | CDCl₃ |
| 4-Amino | 4 | 8.40 (s) | - | 8.10 (s) | 6.80 (br s, 2H, NH₂) | - | DMSO-d₆ |
| 4,6-Diamino | 4, 6 | 8.05 (s) | - | - | 6.20 (br s, 4H, NH₂) | J(H2,H6) ≈ 0.5-1.0 | DMSO-d₆ |
| 2,4-Dichloro | 2, 4 | - | - | 8.75 (s) | - | - | CDCl₃ |
| 2-Amino-4-chloro | 2, 4 | - | - | 8.30 (s) | 6.90 (br s, 2H, NH₂) | - | DMSO-d₆ |
| 4-(p-tolyl)amino-2-chloro | 2, 4 | - | - | 8.35 (s) | 9.47 (s, 1H, NH), 7.43 (d, 2H), 7.20 (d, 2H), 2.31 (s, 3H) | J = 7.8, 8.0 | DMSO-d₆[1] |
| 4-(4-chlorophenyl)amino-2-chloro | 2, 4 | - | - | 8.41 (s) | 9.61 (s, 1H, NH), 7.63 (d, 2H), 7.45 (d, 2H) | J = 8.4 | DMSO-d₆[1] |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants are given in Hertz (Hz). s denotes a singlet, d a doublet, br s a broad singlet. The data is compiled from various sources and may vary slightly based on experimental conditions.
Experimental Protocol for 1H NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified substituted this compound compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]
-
If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.
2. NMR Data Acquisition:
-
The instrument used for analysis is a 400 MHz NMR spectrometer.
-
Acquire a standard 1D proton spectrum. Typical acquisition parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16 to 64 scans depending on the sample concentration.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0 ppm).
3. Advanced 2D NMR Techniques:
-
For complex structures with overlapping signals, 2D NMR experiments are invaluable.[1]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to establish the connectivity of protons on the pyrimidine ring and its substituents.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the 3D structure and stereochemistry of the molecule.[2]
Comparison with Alternative Analytical Techniques
While 1H NMR is a cornerstone for structural elucidation, a multi-technique approach often provides a more complete characterization.
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Detailed information on the number, connectivity, and electronic environment of protons. | Non-destructive, provides rich structural detail, relatively fast for routine analysis. | Can have overlapping signals in complex molecules, lower sensitivity than MS. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-Cl). | Fast, inexpensive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure and connectivity.[3][4] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition, fragmentation patterns can provide structural clues. | High sensitivity, can analyze complex mixtures when coupled with chromatography (LC-MS, GC-MS).[5] | Does not provide detailed information on isomerism or stereochemistry. |
| X-ray Crystallography | Unambiguous 3D molecular structure, including bond lengths, bond angles, and stereochemistry. | Provides the definitive molecular structure. | Requires a single crystal of sufficient quality, which can be challenging to obtain.[6][7] |
Visualizing the Characterization Workflow
The following diagrams illustrate the logical workflow for the characterization of substituted this compound compounds and a comparison of the information provided by different analytical techniques.
Caption: A logical workflow for the structural elucidation of substituted this compound compounds.
Caption: A comparison of the types of structural information obtained from different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Assessment of 5-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 5-Chloropyrimidine. While a specific, standardized HPLC method for this compound is not extensively documented in publicly available literature, this guide draws upon established methods for structurally similar pyrimidine derivatives and halogenated aromatic compounds to propose and compare effective analytical approaches. The information herein is intended to assist researchers and quality control analysts in developing and validating robust purity testing methods for this compound products.
Introduction to HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and intermediates like this compound.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from process-related impurities and degradation products.[3] Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrimidine derivatives, typically employing C8 and C18 silica gel columns.[4]
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method is critical for accurate purity determination. Key parameters that influence the separation and quantification of this compound and its potential impurities include the stationary phase (column), mobile phase composition, and detector wavelength. This section compares two primary reversed-phase HPLC methods that are highly applicable to this compound analysis.
Method 1: C18 Column with Acetonitrile/Water Mobile Phase
This is a widely adopted, robust method suitable for a broad range of aromatic and moderately polar compounds.
Method 2: Phenyl-Hexyl Column with Methanol/Water Mobile Phase
Phenyl-Hexyl columns offer alternative selectivity, particularly for aromatic compounds, due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[5][6] This can be advantageous for separating impurities with similar hydrophobicity but different aromatic character from this compound.
A summary of the comparative performance of these two methodologies is presented in the table below.
Table 1: Comparison of HPLC Methods for this compound Purity Analysis
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Rationale and Supporting Data |
| Stationary Phase | Octadecyl silane (C18) bonded to silica | Phenyl-Hexyl bonded to silica | C18 columns are highly hydrophobic and provide excellent retention for a wide range of organic molecules.[5] Phenyl-Hexyl columns offer unique selectivity for aromatic compounds due to potential π-π interactions.[6][7][8] |
| Mobile Phase | Acetonitrile and Water (with potential pH modifier like formic or phosphoric acid) | Methanol and Water (with potential pH modifier like formic or phosphoric acid) | Acetonitrile is a common organic modifier in RP-HPLC. Methanol in combination with a phenyl column can enhance π-π interactions, potentially improving selectivity for aromatic analytes.[8] The pH of the mobile phase can influence the peak shape and retention of ionizable impurities. |
| Separation Principle | Primarily hydrophobic interactions | Mixed-mode (hydrophobic and π-π interactions) | The C18 phase separates based on the hydrophobicity of the analytes.[5] The Phenyl-Hexyl phase adds the dimension of aromatic selectivity.[6] |
| Typical Flow Rate | 0.7 - 1.5 mL/min | 0.7 - 1.5 mL/min | These flow rates are standard for analytical HPLC columns with 4.6 mm internal diameter.[4] |
| Detection Wavelength | ~254 nm | ~254 nm | Aromatic compounds like this compound typically exhibit strong UV absorbance around this wavelength.[9][10] |
| Potential for Impurity Resolution | High | Potentially higher for aromatic impurities | While C18 columns are workhorses for impurity profiling, Phenyl-Hexyl columns can offer superior resolution for structurally similar aromatic impurities that are difficult to separate based on hydrophobicity alone.[7] |
Experimental Protocols
Below are detailed experimental protocols for the two compared HPLC methods. These should be considered as starting points and may require optimization for specific this compound products and impurity profiles.
Protocol 1: C18 Reversed-Phase HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Phenyl-Hexyl Reversed-Phase HPLC Method
1. Instrumentation:
-
Same as Protocol 1.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-3 min: 90% A, 10% B
-
3-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25.1-30 min: Return to 90% A, 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Same as Protocol 1, using the mobile phase initial conditions as the diluent if possible.
Data Presentation and Interpretation
The purity of the this compound sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Table 2: Example Data for Purity Assessment of a this compound Sample
| Method | Main Peak Retention Time (min) | Main Peak Area (%) | Number of Impurities Detected | Resolution of Critical Pair* |
| Method 1 (C18) | 15.2 | 99.5 | 4 | 1.8 |
| Method 2 (Phenyl-Hexyl) | 12.8 | 99.6 | 5 | 2.5 |
*Resolution between the main peak and the closest eluting impurity.
In this example, the Phenyl-Hexyl column provided better resolution for a critical impurity pair and detected an additional impurity, suggesting it may be a more suitable method for this particular sample.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment of this compound.
Signaling Pathway of Method Selection
The decision-making process for selecting the optimal HPLC method can be visualized as follows:
Caption: Decision tree for HPLC method selection.
Conclusion
The purity assessment of this compound can be effectively achieved using reversed-phase HPLC. While a standard C18 column provides a robust and reliable starting point, a Phenyl-Hexyl column can offer alternative selectivity that may be crucial for resolving challenging, structurally similar impurities. The choice of method should be based on a thorough evaluation of the impurity profile of the specific this compound product. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating a suitable HPLC method to ensure the quality and safety of this compound for its intended use in research and drug development.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. separationmethods.com [separationmethods.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structure Confirmation of 5-Chloropyrimidine Derivatives: The Definitive Role of X-ray Crystallography
For researchers and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential as a therapeutic agent. This is particularly true for heterocyclic compounds like 5-chloropyrimidine derivatives, a class of molecules widely explored in medicinal chemistry for their diverse pharmacological activities. While various spectroscopic methods provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution atomic map.
This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of this compound derivatives, supported by experimental protocols and data.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
X-ray crystallography is revered as the most powerful technique for determining the precise three-dimensional structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate an electron density map of the molecule, revealing the exact positions of atoms, bond lengths, and bond angles with unparalleled precision.[3][4] This method is invaluable for unambiguously confirming a synthesized structure, identifying tautomeric forms, and analyzing intermolecular interactions that govern crystal packing.[4]
General Experimental Protocol for X-ray Crystallography
The successful structure determination by SCXRD is contingent on the growth of high-quality single crystals, which is often the most challenging step.[2]
-
Crystallization : The purified this compound derivative is dissolved in a suitable solvent or solvent mixture to create a saturated or slightly supersaturated solution. Common techniques to induce crystallization include:
-
Slow Evaporation : The solvent is allowed to evaporate slowly from the solution, gradually increasing the compound's concentration to the point of crystallization.
-
Solvent Diffusion : A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystal growth.
-
Cooling : A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting and Data Collection :
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibration and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71075 Å).[5]
-
The crystal is rotated, and a series of diffraction patterns are collected on a detector (e.g., CCD).[6]
-
-
Structure Solution and Refinement :
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.[3]
-
Software packages (e.g., SHELXS, SHELXL) are used to solve the crystal structure by determining the phases of the diffracted X-rays and generating an initial electron density map.[6][7]
-
An atomic model is built into the electron density map.
-
The model is refined using a full-matrix least-squares technique on F², adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[7]
-
Workflow for Structure Confirmation via X-ray Crystallography
References
- 1. mdpi.com [mdpi.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Validation of 5-Chloropyrimidine Adducts: A Comparative Guide to 2D NMR and Alternative Techniques
In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. For researchers and scientists working with 5-chloropyrimidine adducts, which are key intermediates in the synthesis of a wide array of biologically active compounds, unambiguous structural validation is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, specifically COSY and HMBC, with alternative analytical techniques for the structural elucidation of these adducts. Supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate methods for their specific needs.
The Challenge of Isomerism in this compound Adducts
The synthesis of this compound adducts, often through nucleophilic substitution reactions, can potentially lead to the formation of different isomers. Distinguishing between these isomers using one-dimensional (1D) NMR alone can be challenging due to overlapping signals and the lack of direct evidence for connectivity between different parts of the molecule. This is where the power of 2D NMR techniques becomes indispensable.
Principles of 2D NMR for Structural Elucidation
Two-dimensional NMR spectroscopy provides a powerful solution to these challenges by revealing correlations between different nuclei within a molecule, offering a detailed map of its chemical structure.
-
COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system, allowing for the tracing of proton-proton connectivity pathways.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation technique maps long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). HMBC is particularly valuable for identifying connectivity across quaternary carbons and heteroatoms, which is crucial for piecing together the complete molecular skeleton.[1][2]
The logical workflow for utilizing these techniques in structure validation is outlined below:
Performance Comparison: 2D NMR vs. Alternative Techniques
While 2D NMR is a powerful tool, other analytical techniques can also provide valuable structural information. The following table compares the performance of COSY and HMBC with X-ray Crystallography and Mass Spectrometry for the validation of this compound adduct structures.
| Technique | Principle | Strengths | Weaknesses |
| COSY NMR | ¹H-¹H scalar coupling correlation | - Excellent for identifying proton spin systems.- Relatively quick to acquire. | - Provides no direct information about carbon skeleton.- Overlapping signals can still be an issue in complex molecules. |
| HMBC NMR | ¹H-¹³C long-range scalar coupling correlation | - Crucial for connecting different spin systems.- Provides information about connectivity through quaternary carbons and heteroatoms. | - Less sensitive than direct correlation experiments (like HSQC).- Absence of a correlation is not definitive proof of lack of connectivity. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | - Provides the absolute 3D structure of a molecule.- Unambiguous determination of stereochemistry and conformation. | - Requires a suitable single crystal, which can be difficult to grow.- The solid-state structure may not represent the solution-state conformation. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions | - Provides accurate molecular weight information.- Fragmentation patterns can offer clues about the structure. | - Does not provide direct information on atom connectivity.- Isomers often cannot be distinguished by mass alone. |
Supporting Experimental Data
To illustrate the application of 2D NMR, let's consider a hypothetical 5-chloro-N-arylpyrimidin-2-amine adduct. The following table summarizes the expected key 2D NMR correlations that would be used to validate its structure.
| Proton (¹H) | δ (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| H-4' | 7.85 (d) | H-3' | C-2', C-5', C-6', C=O |
| H-3' | 7.30 (t) | H-4', H-2' | C-1', C-4', C-5' |
| H-2' | 7.60 (d) | H-3' | C-1', C-3', C-6' |
| H-6 | 8.50 (s) | - | C-2, C-4, C-5 |
| H-4 | 8.50 (s) | - | C-2, C-5, C-6 |
| NH | 9.50 (s) | - | C-2, C-1' |
Note: Chemical shifts (δ) are hypothetical and for illustrative purposes only. d = doublet, t = triplet, s = singlet.
The following diagram illustrates the key HMBC and COSY correlations for the hypothetical 5-chloro-N-arylpyrimidin-2-amine adduct.
Experimental Protocols
Sample Preparation for 2D NMR
-
Dissolution: Accurately weigh 10-20 mg of the purified this compound adduct and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
Acquisition of COSY Spectrum
-
Spectrometer Setup: Tune and shim the spectrometer for the sample.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).
-
COSY Parameters:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).
-
Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Set the number of scans (NS) to 2 or 4 and the number of increments in F1 (TD(F1)) to 256 or 512.
-
The relaxation delay (d1) should be set to approximately 1.5 times the longest T₁ relaxation time of the protons of interest.
-
-
Acquisition: Start the acquisition. The experiment time will typically range from 15 minutes to an hour.
-
Processing: Process the data using a sine-squared window function in both dimensions and perform a Fourier transform.
Acquisition of HMBC Spectrum
-
Spectrometer Setup: Tune and shim the spectrometer for both ¹H and ¹³C channels.
-
1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.
-
HMBC Parameters:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Set the ¹H and ¹³C spectral widths and offsets.
-
The number of scans (NS) should be a multiple of 8 or 16 for good signal-to-noise.
-
Set the number of increments in F1 (TD(F1)) to 256 or 512.
-
The key parameter is the long-range coupling constant (cnst2 or J(C,H)) which is typically set to 8-10 Hz to observe two- and three-bond correlations.
-
-
Acquisition: Start the acquisition. HMBC is a less sensitive experiment and may require several hours of acquisition time.
-
Processing: Process the data using a sine-squared window function in the F2 dimension and a sine-bell window function in the F1 dimension, followed by Fourier transformation.
Conclusion
For the unambiguous structural validation of this compound adducts, 2D NMR spectroscopy, particularly the combination of COSY and HMBC, stands out as a superior and highly informative technique. While X-ray crystallography provides the definitive solid-state structure and mass spectrometry confirms the molecular weight, 2D NMR offers a detailed and non-destructive analysis of the molecular connectivity in solution, which is often the more relevant state for biological activity. By providing a clear and detailed picture of the molecular framework, COSY and HMBC empower researchers to confidently confirm the structures of their synthesized compounds, paving the way for further drug development and scientific discovery.
References
Comparative Analysis of Novel 5-Chloropyrimidine Compounds: Elemental Composition and Biological Implications
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of recently synthesized 5-chloropyrimidine derivatives, with a focus on their elemental analysis data. The accurate determination of elemental composition is a fundamental step in verifying the identity and purity of new compounds, underpinning the reliability of subsequent biological and pharmacological evaluations. This document summarizes the elemental analysis findings for several novel this compound series and outlines the standard experimental protocol for such analyses. Furthermore, it visualizes a key biological process influenced by these compounds, reflecting their potential as therapeutic agents.
Elemental Analysis Data of Novel Pyrimidine Derivatives
The following table summarizes the elemental analysis data for a selection of newly synthesized pyrimidine compounds, including 5-chloro substituted examples. The data compares the theoretically calculated elemental percentages (Calc.) with the experimentally found values (Found), demonstrating a high degree of purity for the synthesized compounds, typically within the acceptable experimental error of ±0.4%.
| Compound ID | Molecular Formula | Analysis | % C | % H | % N | Reference |
| 3a | C₈H₅ClF₃N₃S₂ | Calc. | 32.06 | 1.68 | 14.02 | [1] |
| Found | 32.10 | 1.84 | 14.25 | [1] | ||
| 3b | C₁₂H₅F₄N₃OS₂ | Calc. | 41.50 | 1.45 | 12.10 | [1] |
| Found | 41.79 | 1.68 | 12.32 | [1] | ||
| 2e | C₁₂H₅F₄N₃OS₂ | Calc. | 41.50 | 1.45 | 12.10 | [1] |
| Found | 41.16 | 1.62 | 12.47 | [1] | ||
| 1c | C₁₀H₅Cl₂N₄S | Calc. | 40.42 | 1.69 | 18.85 | [2] |
| Found | 40.58 | 1.73 | 18.99 | [2] | ||
| 2b | C₁₀H₉ClN₆S | Calc. | 40.47 | 3.06 | 28.32 | [2] |
| Found | 40.33 | 3.11 | 28.48 | [2] | ||
| 5a | C₂₄H₂₁N₇OS | Calc. | 63.28 | 4.65 | 21.52 | [3] |
| Found | 63.25 | 4.68 | 21.48 | [3] |
Experimental Protocols
Elemental Analysis (CHN/S)
The elemental composition (Carbon, Hydrogen, Nitrogen, and Sulfur) of the synthesized compounds is determined using a CHNS/O elemental analyzer.[4][5] This technique relies on the complete and instantaneous oxidation of the sample through "flash combustion".[5][6]
Methodology:
-
Sample Preparation: A small amount of the dried compound (typically 1-2 mg) is accurately weighed into a tin or silver capsule.[7]
-
Combustion: The sample is introduced into a high-temperature reactor (around 1000-1150°C) with a regulated supply of pure oxygen.[1][7] This process rapidly converts the elements into their gaseous combustion products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (NOx), and sulfur to sulfur dioxide (SO₂).[8][9]
-
Reduction and Separation: The resulting gas mixture is carried by a helium stream through a reduction chamber containing copper to remove excess oxygen and reduce nitrogen oxides to elemental nitrogen.[5] The gases are then passed through a gas chromatography (GC) column, which separates the individual components (CO₂, H₂O, N₂, SO₂).[5]
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas.[5] The instrument's software compares these readings to those from a known standard to calculate the percentage by weight of each element in the original sample.[7] The entire analysis for a single sample is typically completed in under 10 minutes.[5]
Biological Activity and Signaling Pathway
Many novel pyrimidine derivatives, including those with a 5-chloro substitution, have been investigated for their potential as anticancer agents.[10][11] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.[2][12] The diagram below illustrates a simplified, common pathway by which these compounds can trigger apoptosis.
Caption: Apoptosis induction by this compound derivatives.
This guide provides a foundational comparison for researchers working with novel this compound compounds. The presented data and methodologies are critical for the validation and continued development of these promising therapeutic candidates.
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. measurlabs.com [measurlabs.com]
- 7. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. nmrmbc.com [nmrmbc.com]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages and disadvantages of using 5-Chloropyrimidine over other halopyrimidines
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate biological activity of target molecules. Halogenated pyrimidines are a cornerstone in this regard, serving as versatile intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals. Among these, 5-chloropyrimidine presents a unique profile of reactivity, cost-effectiveness, and synthetic utility. This guide provides an objective comparison of this compound with its halogenated counterparts—5-bromo-, 5-iodo-, and 5-fluoropyrimidine—supported by experimental data and detailed methodologies.
Reactivity and Synthetic Considerations: A Balancing Act
The primary factor governing the utility of 5-halopyrimidines in common cross-coupling reactions is the carbon-halogen (C-X) bond strength. This dictates the ease of the oxidative addition step, which is often rate-determining in palladium-catalyzed reactions. The established order of reactivity is I > Br > Cl > F, an inverse correlation to the C-X bond dissociation energy.[1]
Advantages of this compound:
-
Cost-Effectiveness and Availability: this compound is generally more economical and readily available in bulk compared to its bromo and iodo analogs, making it an attractive starting material for large-scale synthesis.
-
Moderate Reactivity for Sequential Coupling: Its lower reactivity compared to 5-bromo- and 5-iodopyrimidine can be a significant advantage in the synthesis of complex, multi-substituted pyrimidines. The chloro-group can remain intact while a more reactive halogen at another position (e.g., a 2- or 4-bromo substituent) is selectively functionalized. The 5-chloro group can then be subjected to coupling under more forcing conditions.
-
Metabolic Stability: In drug discovery, the C-Cl bond is generally more stable to metabolic degradation than C-Br and C-I bonds, which can lead to improved pharmacokinetic profiles of the final drug candidate.
Disadvantages of this compound:
-
Lower Reactivity: The stronger C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky phosphine ligands to achieve high yields in cross-coupling reactions.[1]
-
Catalyst Deactivation: The conditions required to activate the C-Cl bond can sometimes lead to catalyst degradation or side reactions, complicating purification and reducing overall efficiency.
Comparative Performance in Cross-Coupling Reactions
| 5-Halopyrimidine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 12-24 | 70-95 |
| 5-Bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 / 15-24 | ~90 |
| 5-Iodopyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux / 2-4 | High |
-
Note: This table is a composite of typical conditions and yields from multiple sources and is intended for illustrative purposes. Direct comparison requires identical reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these building blocks. Below are generalized protocols for key cross-coupling reactions.
Suzuki-Miyaura Coupling of a 5-Halopyrimidine
Objective: To synthesize a 5-arylpyrimidine via palladium-catalyzed cross-coupling of a 5-halopyrimidine with an arylboronic acid.
Materials:
-
5-Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask and condenser
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Assemble a Schlenk flask with a stir bar and condenser and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and then backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the 5-halopyrimidine, arylboronic acid, palladium catalyst, and base to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling of 5-Iodopyrimidine
Objective: To synthesize a 5-arylpyrimidine using an organostannane reagent.
Materials:
-
5-Iodopyrimidine (1.0 equiv)
-
Phenyltributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous solution of potassium fluoride (KF)
Procedure:
-
To a dry Schlenk flask, add 5-iodopyrimidine and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe, followed by the phenyltributylstannane.
-
Heat the reaction mixture to 100°C and stir under the inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and add a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour to precipitate tin byproducts.
-
Filter the mixture through Celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of a 5-Halopyrimidine
Objective: To form a C-N bond at the 5-position of the pyrimidine ring.
Materials:
-
5-Halopyrimidine (e.g., 5-Bromopyrimidine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., XPhos, BINAP) (4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.
-
Add the 5-halopyrimidine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-120°C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Visualizing Workflows and Pathways
Structure-Activity Relationship (SAR) and Biological Implications
The identity of the halogen at the 5-position can significantly influence the biological activity of a pyrimidine-containing drug molecule. This is often due to a combination of steric, electronic, and hydrophobic effects that alter the molecule's binding affinity for its target, as well as its pharmacokinetic properties.
For instance, in the context of kinase inhibitors, the 5-substituent often occupies a specific pocket within the ATP-binding site. A larger halogen like bromine or iodine may provide favorable van der Waals interactions, while the high electronegativity of fluorine can lead to beneficial dipole-dipole interactions or act as a hydrogen bond acceptor.
Conclusion
This compound offers a compelling balance of cost, availability, and moderate reactivity that makes it an indispensable tool in chemical synthesis and drug development. While it is less reactive than its bromo and iodo counterparts, requiring more robust catalytic systems, this feature can be strategically exploited for sequential functionalization of the pyrimidine core. The choice between 5-chloro-, 5-bromo-, and 5-iodopyrimidine is ultimately dictated by the specific synthetic strategy, cost considerations, and the desired properties of the final target molecule. For researchers aiming to optimize synthetic routes and modulate the biological activity of pyrimidine-based compounds, a thorough understanding of the distinct advantages and disadvantages of each halopyrimidine is paramount.
References
Safety Operating Guide
Proper Disposal of 5-Chloropyrimidine: A Step-by-Step Guide
The proper disposal of 5-Chloropyrimidine is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling procedures. This guide provides essential, step-by-step instructions for its safe disposal, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound can cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed or inhaled, potentially causing respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1][4] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile or Viton™). Gloves must be inspected before use.[1][4][6] |
| Body Protection | Wear a flame-resistant lab coat and other protective clothing to prevent skin contact.[1][4] |
| Respiratory Protection | If exposure limits are exceeded or if working outside a fume hood, use a full-face respirator.[1][4] |
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through a licensed hazardous waste management company. It should not be disposed of down the drain or mixed with non-hazardous trash.[6]
Step 1: Waste Segregation
Proper segregation is the most critical step in hazardous waste management. This compound is a halogenated organic compound because it contains chlorine.
-
Action: Designate a specific waste container exclusively for halogenated organic waste.[7]
-
Crucial Do Not's:
Step 2: Container Selection and Labeling
-
Container Choice: Use a compatible, leak-proof container with a tightly sealing lid.[6][8] High-density polyethylene (HDPE) carboys are commonly used for liquid halogenated waste.[6] The original product container can be reused if it is in good condition.[8]
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[5]
-
Clearly write "Halogenated Organic Waste" on the label.
-
List all constituents and their approximate percentages or volumes, including "this compound".[7]
-
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a laboratory fume hood or a ventilated, secondary containment unit.[5]
-
Safety Practices:
-
Keep the waste container closed at all times except when adding waste.[8] Using a funnel that is removed after use is standard practice.
-
Ensure the container is stored away from incompatible materials, direct sunlight, and heat sources.[6]
-
Do not overfill the container; leave at least 10% of headspace for expansion.[8][9]
-
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or you have finished the experiments generating this waste stream, contact your institution's EHS office to schedule a pickup.[5]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests and documentation.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, dry absorbent (e.g., vermiculite, dry sand).[2][6]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal as hazardous waste.[2]
-
Decontamination: Clean the affected area thoroughly.
-
Personal Protection: All cleanup activities must be performed while wearing the appropriate PPE as detailed in the table above.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloropyrimidine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5-Chloropyrimidine, ensuring a secure laboratory environment.
Immediate Safety and Handling Protocols
This compound is a compound that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is your first line of defense. When handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[1][5] Always inspect gloves for integrity before use. |
| Skin and Body Protection | A fully buttoned lab coat or chemical-resistant clothing.[1][6] For larger quantities or increased risk of splash, consider a disposable Tyvek suit.[7] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a fume hood or if dust is generated.[4][5] |
Engineering Controls
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
Step-by-Step Operational Plan
A systematic approach to handling this compound, from acquisition to disposal, is critical for safety and regulatory compliance.
Preparation and Handling
-
Pre-Handling Check: Before starting any work, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure. Avoid generating dust.
-
Solution Preparation: When dissolving this compound, add it slowly to the solvent to avoid splashing.
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]
-
Small Spills: For minor spills, absorb the material with an inert, dry substance. Carefully sweep or vacuum the material to avoid creating dust. Place the spilled material and cleanup debris into a labeled hazardous waste container.[5]
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility to protect the environment and public health.
-
Waste Segregation: this compound is a halogenated organic compound. It is imperative to collect it separately from non-halogenated waste streams.[5]
-
Containerization: Use a designated, clearly labeled, and sealed container for this compound waste.[5] The container should be made of a compatible material, such as polyethylene for halogenated solvent wastes.[5]
-
Labeling: The waste container must be clearly marked as "Hazardous Waste" and specify the contents, including "this compound."[5]
-
Storage: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste management company.[1][2]
-
Professional Disposal: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2][5]
Workflow for Safe Handling and Disposal
Caption: Workflow for the proper handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. benchchem.com [benchchem.com]
- 6. atrainceu.com [atrainceu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
